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  • Product: 2,2,5-Trifluoroindoline

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2,2,5-Trifluoroindoline Scaffolds in Medicinal Chemistry

Executive Summary The 2,2,5-trifluoroindoline moiety (systematically 5-fluoro-2,2-difluoro-2,3-dihydro-1H-indole ) represents a specialized fluorinated heterocycle in modern drug discovery. It serves as a lipophilic, met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,2,5-trifluoroindoline moiety (systematically 5-fluoro-2,2-difluoro-2,3-dihydro-1H-indole ) represents a specialized fluorinated heterocycle in modern drug discovery. It serves as a lipophilic, metabolically stable bioisostere for the 5-fluorooxindole core. By replacing the C2 carbonyl oxygen with a gem-difluoro group (


), researchers can modulate hydrogen bonding potential and pKa while retaining the steric volume of the parent lactam.

This guide details the structural rationale, validated synthesis protocols via deoxofluorination, and the critical stability considerations required when handling


-difluoroamine systems.

Chemical Structure & Properties[1][2][3][4][5]

Structural Identity

The molecule consists of an indoline (2,3-dihydro-1H-indole) core substituted with a single fluorine atom at the C5 position of the benzene ring and a gem-difluoro motif at the C2 position (adjacent to the nitrogen).

PropertyValue / Characteristic
IUPAC Name 5-Fluoro-2,2-difluoro-2,3-dihydro-1H-indole
Molecular Formula

Molecular Weight 173.14 g/mol
Core Motif

-difluoroamine (cyclic)
Electronic Character Electron-deficient aromatic ring; Non-basic nitrogen (due to

-fluorine inductive effect)
Physicochemical Profile

The strategic insertion of fluorine atoms alters the physicochemical landscape significantly compared to the parent 5-fluoroindoline or 5-fluorooxindole.

  • Lipophilicity (

    
    ):  The 
    
    
    
    substitution typically increases LogP by 0.5–0.8 units, enhancing membrane permeability.
  • Acidity/Basicity: The nitrogen lone pair is heavily delocalized by the strong electron-withdrawing effect of the adjacent

    
     group. Consequently, the N-H is significantly more acidic than in indoline, and the nitrogen is non-nucleophilic.
    
  • Conformation: The

    
     group prefers a gauche orientation relative to adjacent lone pairs (anomeric effect), potentially locking the ring puckering in a specific conformation favorable for receptor binding.
    
Stability Warning (Critical)

The 2,2-difluoroindoline core is a cyclic


-difluoroamine .
  • Free Base Instability: The N-H species is prone to hydrolysis (reverting to the oxindole) or HF elimination (forming 2-fluoroindole) upon exposure to moisture or silica gel.

  • Stabilization: For isolation and storage, the nitrogen must be protected (e.g., N-Boc, N-Tosyl, N-Acetyl) or the molecule must be kept in anhydrous, non-acidic conditions.

Validated Synthesis Protocol

The standard route to 2,2,5-trifluoroindoline scaffolds is the Deoxofluorination of 5-Fluorooxindole . This protocol utilizes Diethylaminosulfur Trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).

Reaction Mechanism & Pathway

The reaction proceeds via the attack of the carbonyl oxygen on the sulfur center of DAST, followed by fluoride displacement.

SynthesisPathway Start 5-Fluorooxindole (Commercially Available) Step1 N-Protection (Boc/Ts/Ac) Start->Step1 Anhydride/Base Inter N-Protected Oxindole Step1->Inter Reagent Deoxofluorination (DAST or Deoxo-Fluor) Inter->Reagent DCM, 0°C to RT Product N-Protected 2,2,5-Trifluoroindoline Reagent->Product F- / -SOF2

Figure 1: Step-wise synthesis from 5-fluorooxindole. N-protection is recommended prior to fluorination to prevent side reactions and stabilize the product.

Detailed Experimental Protocol

Target: N-Boc-5-fluoro-2,2-difluoroindoline

Reagents:

  • 5-Fluorooxindole (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 eq)
    
  • DMAP (0.1 eq),

    
     (1.5 eq)
    
  • DAST (Diethylaminosulfur trifluoride) (2.5 eq)

  • Dichloromethane (DCM), Anhydrous

Step 1: N-Protection

  • Dissolve 5-fluorooxindole in anhydrous DCM.

  • Add

    
     and DMAP, followed by 
    
    
    
    .
  • Stir at RT for 4 hours until TLC shows consumption of starting material.

  • Wash with 1N HCl, brine, dry over

    
    , and concentrate. Note: N-protection activates the carbonyl for the next step by preventing amide resonance.
    

Step 2: Deoxofluorination (Strict Anhydrous Conditions)

  • Safety: Perform in a fume hood. DAST releases HF upon contact with moisture. Use plastic/Teflon ware if possible, or dry glassware thoroughly.

  • Dissolve the N-Boc-5-fluorooxindole in anhydrous DCM under Argon/Nitrogen atmosphere.

  • Cool the solution to 0°C (ice bath).

  • Add DAST dropwise via syringe. (Exotherm risk).

  • Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Quench: Cool back to 0°C. Slowly add saturated aqueous

    
    . Caution: Vigorous effervescence.
    
  • Extraction: Extract with DCM (3x). Dry organic layer over

    
    .
    
  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
     to prevent hydrolysis) using Hexanes/EtOAc.
    

Structure-Activity Relationship (SAR) Logic

Why incorporate the 2,2,5-trifluoroindoline scaffold?

SAR_Logic Core 2,2,5-Trifluoroindoline Scaffold C5 C5-Fluorine Core->C5 C2 C2-Gem-Difluoro Core->C2 N1 N1-Position Core->N1 Metab Blocks Metabolic Oxidation (CYP450) C5->Metab Elec Modulates Ring Electron Density C5->Elec Bioiso Carbonyl Bioisostere (Steric mimic, No H-bond acceptor) C2->Bioiso Lipophil Increases Lipophilicity (Brain Penetration) C2->Lipophil Acid Reduced Basicity (Non-protonatable at phys pH) N1->Acid

Figure 2: Pharmacological rationale for the 2,2,5-trifluoroindoline scaffold.[1]

Analytical Characterization

To validate the synthesis, look for these specific NMR signatures:

  • 
     NMR (Uncoupled): 
    
    • C5-F: Singlet/Multiplet around -115 to -125 ppm (Typical aromatic F).

    • C2-

      
      :  AB quartet or broad singlet around -70 to -90 ppm . The geminal fluorines are diastereotopic if the nitrogen substituent creates chirality or restricted rotation.
      
  • 
     NMR: 
    
    • C2 Triplet: The C2 carbon will appear as a triplet (

      
      ) due to coupling with two fluorines.
      

References

  • Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 1975, 40(5), 574–578.

  • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides." The Journal of Organic Chemistry, 1999, 64(19), 7048–7054.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.

  • Lin, P., & Jiang, J. "Recent Advances in the Synthesis of gem-Difluoro-Containing Compounds." Tetrahedron, 2000.

Sources

Foundational

Role of 2,2,5-trifluoroindoline in medicinal chemistry

The Strategic Role of 2,2,5-Trifluoroindoline in Medicinal Chemistry: A Technical Guide to Bioisosteric Design and Metabolic Shielding Introduction In modern drug discovery, the precise spatial and electronic arrangement...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 2,2,5-Trifluoroindoline in Medicinal Chemistry: A Technical Guide to Bioisosteric Design and Metabolic Shielding

Introduction

In modern drug discovery, the precise spatial and electronic arrangement of atoms dictates both target affinity and pharmacokinetic viability. 2,2,5-Trifluoroindoline represents a highly optimized, privileged scaffold that elegantly solves two pervasive challenges in medicinal chemistry: the metabolic liability of electron-rich aromatic systems and the pharmacokinetic limitations of hydrogen-bond donating amides. By merging a 2,2-difluoro motif with a 5-fluoro substitution, this framework acts as a dual-purpose pharmacophore modifier, rescuing promising but metabolically labile or poorly permeable lead compounds.

Structural Rationale: The Anatomy of 2,2,5-Trifluoroindoline

The 2,2-Difluoro Motif: Amide Bioisosterism The traditional indolin-2-one (oxindole) core is ubiquitous in kinase inhibitors and CNS therapeutics. However, the C=O carbonyl acts as a strong hydrogen-bond acceptor (HBA), which can limit blood-brain barrier (BBB) penetrance and increase the efflux ratio. The replacement of the carbonyl oxygen with a gem-difluoro unit (CF₂) serves as a classic amide bioisostere 1[1]. The CF₂ group maintains the sp³ geometry and steric bulk of the indoline ring while completely stripping the HBA capacity. Furthermore, the extreme electronegativity of the fluorine atoms exerts a strong inductive pull (-I effect), drastically lowering the pKa of the adjacent indoline nitrogen. This renders the amine non-basic (pKa ~13), mimicking the neutral nature of an amide while simultaneously increasing the molecule's overall lipophilicity (LogP).

The 5-Fluoro Substitution: Metabolic Shielding The C5 position of the indoline ring (para to the nitrogen) is highly electron-rich, making it a primary "soft spot" for cytochrome P450 (CYP450)-mediated oxidative metabolism (specifically aromatic hydroxylation). Substituting this position with a fluorine atom provides a robust metabolic shield 2[2]. The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol), resisting enzymatic cleavage. More importantly, from a physical organic chemistry perspective, the fluorine atom depletes the π-electron density of the aromatic ring, lowering its Highest Occupied Molecular Orbital (HOMO) energy and thereby reducing its reactivity toward electrophilic oxidative species generated by CYP enzymes3[3].

Physicochemical & Pharmacokinetic Profiling

To understand the causality behind selecting 2,2,5-trifluoroindoline over its non-fluorinated counterparts, we must analyze the quantitative shift in physicochemical properties.

PropertyIndolineIndolin-2-one (Oxindole)2,2,5-Trifluoroindoline
C2 Hybridization sp³ (CH₂)sp² (C=O)sp³ (CF₂)
N-H pKa (approx.) ~5.0 (Basic)~14.5 (Amide-like)~13.0 (Neutral/Weakly Acidic)
H-Bond Acceptors 01 (Carbonyl Oxygen)0 (Fluorines are poor HBAs)
LogP (Predicted) ~2.1~1.2~3.1
Metabolic Soft Spot C5 (para-hydroxylation)C5 (para-hydroxylation)Blocked by C5-Fluoro

Table 1: Comparative physicochemical profile demonstrating how 2,2,5-trifluoroindoline merges the neutral basicity of an oxindole with enhanced lipophilicity and metabolic stability.

Mechanistic Logic & Signaling Pathways

G N1 2,2,5-Trifluoroindoline Scaffold N2 5-Fluoro Substitution N1->N2 N3 2,2-Difluoro Motif N1->N3 N4 Blocks CYP450 para-Hydroxylation N2->N4 N5 Lowers HOMO Energy (Metabolic Stability) N2->N5 N6 Amide Bioisostere (Replaces C=O) N3->N6 N7 Modulates N-H pKa & Increases Lipophilicity N3->N7 N8 Enhanced In Vivo Half-Life (t1/2) N4->N8 N5->N8 N6->N8 N7->N8

Fig 1. Mechanistic rationale for the metabolic stability and bioisosterism of 2,2,5-trifluoroindoline.

Experimental Protocols: Synthesis and Validation

The synthesis of gem-difluoroindolines from their corresponding lactams (oxindoles) requires aggressive deoxyfluorination. Historically, Diethylaminosulfur trifluoride (DAST) was used; however, DAST is thermally unstable and prone to explosive decomposition at scale. As a modern standard, this protocol mandates the use of XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) paired with a fluoride promoter. This creates a self-validating, scalable, and safe reaction system.

Step-by-Step Methodology: Deoxyfluorination of 5-Fluoroindolin-2-one

  • Step 1: Initiation & Activation.

    • Action: In an oven-dried flask under an N₂ atmosphere, dissolve 5-fluoroindolin-2-one (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Add Triethylamine trihydrofluoride (TREAT-HF, 3.0 equiv).

    • Causality: TREAT-HF acts as an essential soluble fluoride source. Without it, the reaction stalls at the intermediate stage.

  • Step 2: Electrophilic Addition.

    • Action: Cool the mixture to 0 °C. Add XtalFluor-E (2.5 equiv) portion-wise.

    • Causality: The carbonyl oxygen of the lactam attacks the electrophilic sulfur of XtalFluor-E, forming a highly reactive O-sulfonium intermediate. Cooling prevents uncontrolled exothermic degradation.

  • Step 3: Fluorination.

    • Action: Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Causality: Fluoride ions from TREAT-HF sequentially displace the O-sulfonium leaving group, installing the gem-difluoro moiety at the C2 position.

  • Step 4: Quench & Extraction.

    • Action: Quench the reaction slowly with saturated aqueous NaHCO₃ at 0 °C until CO₂ evolution ceases. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: The basic quench neutralizes excess HF and unreacted fluorinating agent, preventing the degradation of the acid-sensitive indoline core during concentration.

  • Step 5: Analytical Validation (Self-Validating Step).

    • Action: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). Validate the structure using ¹⁹F NMR.

    • Causality: A successful reaction is definitively confirmed by the disappearance of the carbonyl peak in ¹³C NMR (~175 ppm) and the appearance of two distinct ¹⁹F NMR signals: a multiplet around -115 ppm (C5-F) and a characteristic signal around -85 ppm (C2-CF₂).

SynthFlow S1 5-Fluoroindolin-2-one (Starting Material) S2 Deoxyfluorination (XtalFluor-E / TREAT-HF) S1->S2 CH2Cl2, 0°C to RT S3 Quench & Extract (NaHCO3 / DCM) S2->S3 12h Reaction S4 Purification (Silica Gel / Hex:EtOAc) S3->S4 Organic Layer S5 Validation (19F NMR & LC-MS) S4->S5 >95% Purity S6 2,2,5-Trifluoroindoline (Pure Product) S5->S6 Confirmed Structure

Fig 2. Step-by-step synthetic workflow and analytical validation for 2,2,5-trifluoroindoline.

References

  • Title: Applications of Bioisosteres in the Design of Biologically Active Compounds Source: ResearchGate URL
  • Title: The role of fluorine in medicinal chemistry: Improved metabolic stability Source: Taylor & Francis Online URL
  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: NIH PubMed Central URL
  • Title: 3,3-Difluoroindoline | High-Purity RUO Building Block Source: Benchchem URL

Sources

Exploratory

The 2,2,5-Trifluoroindoline Scaffold: A Technical Guide to Enhancing Metabolic Stability in Drug Design

Executive Summary In modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A primary determinant of a drug's in vivo fate is its metabolic stability—the susc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A primary determinant of a drug's in vivo fate is its metabolic stability—the susceptibility to breakdown by metabolic enzymes. Poor stability leads to rapid clearance, low bioavailability, and potential formation of toxic metabolites. The strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry for overcoming these hurdles.[1][2] This guide provides an in-depth technical analysis of the 2,2,5-trifluoroindoline scaffold, a novel structural motif designed to confer exceptional metabolic stability. We will explore the mechanistic rationale behind its design, provide detailed protocols for its experimental validation, and present a framework for interpreting the resulting data. This document serves as a resource for researchers, scientists, and drug development professionals seeking to leverage advanced fluorination strategies to design more robust and effective therapeutics.

The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug from administration to its target is fraught with metabolic challenges, primarily orchestrated by the cytochrome P450 (CYP450) enzyme superfamily in the liver.[3] These enzymes catalyze oxidative reactions that functionalize xenobiotics, preparing them for elimination. While essential for detoxification, this process is often the Achilles' heel of promising drug candidates.

  • Impact on Pharmacokinetics: Rapid metabolism results in a short in vivo half-life (t½) and high intrinsic clearance (CLint), demanding more frequent or higher doses, which can increase the risk of off-target effects.[4]

  • Metabolic "Soft Spots": Certain structural motifs are particularly prone to metabolic attack. For scaffolds like indoline, a common liability is oxidation at the benzylic C2 position or on the aromatic ring, often leading to dehydrogenation to the corresponding indole, which can then be further metabolized.[4]

Strategic Fluorination: More Than a Metabolic Shield

The introduction of fluorine is a powerful tactic to "harden" these metabolic soft spots.[5][6] The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage by CYP450s.[2][7] However, the benefits of fluorination extend beyond simple steric blocking.[8][9]

  • Modulation of Electronic Properties: As the most electronegative element, fluorine can profoundly alter the local electronic environment of a molecule.[6][10] This can influence a compound's acidity/basicity (pKa) and its affinity for the active site of metabolizing enzymes, sometimes reducing recognition and turnover.[2]

  • Bioisosteric Replacement: Fluorine and fluorinated groups can serve as bioisosteres for hydrogen atoms or hydroxyl groups, maintaining or improving biological activity while enhancing metabolic robustness.[8][9][11]

The 2,2,5-Trifluoroindoline Scaffold: A Multi-Pointed Defense Strategy

The 2,2,5-trifluoroindoline scaffold is engineered to address the primary metabolic liabilities of the parent indoline ring system through a trifecta of strategically placed fluorine atoms.

  • The C2-gem-Difluoro Group (CF2): The most significant innovation is the replacement of the two benzylic hydrogens at the C2 position with a gem-difluoro group. This modification is hypothesized to provide two key advantages:

    • Blocking Benzylic Oxidation: It directly shields the most common site of oxidative attack on the indoline scaffold.[12] This is expected to dramatically reduce the rate of dehydrogenation to the corresponding indole.

    • Conformational Effects: The CF2 group can influence the puckering of the five-membered ring, which may alter the molecule's overall conformation and its fit within an enzyme's active site.[13]

  • The C5-Fluoro Group: The fluorine atom on the aromatic ring serves a distinct but complementary purpose.

    • Blocking Aromatic Hydroxylation: Aromatic rings are common sites for CYP450-mediated hydroxylation. Placing a fluorine atom at the C5 position effectively blocks this metabolic pathway at that site.[5][6]

    • Electronic Deactivation: The strong electron-withdrawing nature of fluorine deactivates the entire aromatic ring, making it less susceptible to electrophilic attack by oxidative enzymes.[6]

Hypothesized Metabolic Pathways

The strategic fluorination of the indoline core leads to a significant alteration of its expected metabolic fate. While the parent indoline is susceptible to multiple oxidative pathways, the 2,2,5-trifluoroindoline scaffold is predicted to be substantially more robust.

G cluster_0 Parent Indoline Metabolism cluster_1 Predicted 2,2,5-Trifluoroindoline Metabolism Indoline Indoline Indole Indole (via C2 Oxidation) Indoline->Indole CYP450 (Major Pathway) Hydroxylated_Indoline Hydroxylated Indoline (via Aromatic Oxidation) Indoline->Hydroxylated_Indoline CYP450 (Major Pathway) TFI 2,2,5-Trifluoroindoline Blocked_C2 C2 Oxidation BLOCKED TFI->Blocked_C2 Blocked_C5 C5 Aromatic Oxidation BLOCKED TFI->Blocked_C5 Other_Metabolism Alternative Pathways (e.g., N-dealkylation, Glucuronidation) (Minor/Slow) TFI->Other_Metabolism Phase I / Phase II (If N-substituted)

Caption: High-level workflow for the Human Liver Microsome (HLM) stability assay.

ParameterConditionRationale
Test System Pooled Human Liver MicrosomesAverages out inter-individual variability in enzyme expression. [3]
Protein Conc. 0.5 mg/mLStandard concentration balancing enzyme activity and compound binding.
Test Compound 1 µMLow concentration to ensure enzyme kinetics are in the linear range.
Cofactor NADPH (1 mM)Essential cofactor for CYP450 enzyme activity. [3]
Time Points 0, 5, 15, 30, 45 minutesCaptures a range of depletion rates for both stable and unstable compounds.
Controls Verapamil (High CL), Diazepam (Low CL)Ensures the assay is performing as expected. [14]
Quenching Cold Acetonitrile with Internal StandardTerminates the reaction and precipitates protein for clean analysis.
Analysis LC-MS/MSProvides sensitive and specific quantification of the parent compound.

Step-by-Step Methodology:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the working concentration in buffer.

  • Thaw pooled human liver microsomes on ice and dilute to the final protein concentration in a phosphate buffer (pH 7.4).

  • In a 96-well plate, add the microsomal suspension and the test compound. Pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH solution. The T=0 sample is taken immediately before this step by adding the microsomal mix to a quenching solution.

  • At subsequent time points (5, 15, 30, 45 min), transfer aliquots of the reaction mixture into a quenching solution (e.g., cold acetonitrile) containing an analytical internal standard.

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the concentration of the test compound remaining.

  • Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint). [15]

Tier 2: Cryopreserved Human Hepatocyte Stability Assay

While HLM assays are excellent for assessing Phase I metabolism, they lack Phase II enzymes (e.g., UGTs, SULTs) and the complete cellular machinery. [14]Hepatocyte assays use intact liver cells, providing a more comprehensive and physiologically relevant model of liver metabolism. [16][17][18]

Caption: High-level workflow for the cryopreserved hepatocyte stability assay.

ParameterConditionRationale
Test System Pooled Cryopreserved Human HepatocytesGold standard for in vitro metabolism, contains both Phase I & II enzymes. [16]
Cell Density 0.5 - 1.0 x 10^6 viable cells/mLEnsures sufficient enzymatic capacity for metabolism. [16][17]
Test Compound 1 µMMaintains low substrate concentration relative to enzyme levels.
Incubation Suspension in multi-well plates at 37°CMaintains cell health and ensures homogenous exposure to the compound.
Time Points 0, 15, 30, 60, 90, 120 minutesExtended time course to capture slower metabolic pathways. [16]
Controls Testosterone (High CL), Tolbutamide (Low CL)Validates both Phase I and Phase II metabolic activity of the cells.
Analysis LC-MS/MSQuantifies the parent compound depletion over time.

Step-by-Step Methodology:

  • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium.

  • Determine cell viability and density (e.g., via Trypan Blue exclusion). Adjust cell density to the target concentration (e.g., 1 x 10^6 viable cells/mL). [16]3. Dispense the cell suspension into a non-coated multi-well plate.

  • Add the test compound (and positive/negative controls) to the appropriate wells to initiate the reaction.

  • Place the plate in an incubator on an orbital shaker to maintain cells in suspension.

  • At specified time points, remove aliquots and quench the reaction using cold acetonitrile with an internal standard.

  • Process samples for LC-MS/MS analysis as described in the HLM protocol.

  • Calculate t½ and CLint based on the rate of disappearance of the parent compound. [16]

Simulated Case Study: Interpreting the Data

To illustrate the expected impact of the 2,2,5-trifluoroindoline scaffold, the following table presents simulated metabolic stability data comparing it against less-fluorinated analogs.

Compound IDStructureHLM Half-Life (t½, min)HLM CLint (µL/min/mg)Hepatocyte Half-Life (t½, min)Hepatocyte CLint (µL/min/10⁶ cells)Predicted Stability Class
1 Indoline< 5> 139< 15> 46High Clearance
2 5-Fluoroindoline1838.54515.4Moderate Clearance
3 2,2,5-Trifluoroindoline > 120 < 5.8 > 240 < 2.9 Low Clearance

Interpretation:

  • Compound 1 (Indoline): The non-fluorinated core is rapidly metabolized in both HLMs and hepatocytes, as indicated by the very short half-life and high clearance values. This is characteristic of a metabolically labile compound.

  • Compound 2 (5-Fluoroindoline): Blocking a single site of aromatic oxidation with a fluorine atom provides a noticeable improvement in stability. The half-life increases significantly, moving the compound into the "Moderate Clearance" class. However, it is likely still susceptible to oxidation at the C2 position.

  • Compound 3 (2,2,5-Trifluoroindoline): The combined effect of blocking both the C2 benzylic position and the C5 aromatic position results in a dramatic increase in metabolic stability. The half-life is very long, and the intrinsic clearance is very low in both systems, classifying it as a "Low Clearance" compound. This profile is highly desirable for a drug candidate, suggesting a longer in vivo half-life and higher oral bioavailability.

Conclusion: A Robust Scaffold for Modern Drug Design

The 2,2,5-trifluoroindoline scaffold represents a powerful, rationally designed tool for medicinal chemists to overcome common metabolic liabilities. By strategically installing a gem-difluoro group at the primary site of oxidative attack and an additional fluorine on the aromatic ring, this motif effectively "locks down" the molecule against degradation by key metabolic enzymes. The predicted outcome is a significant enhancement in metabolic stability, leading to improved pharmacokinetic properties. The experimental protocols detailed herein provide a clear, validated pathway for confirming the stability of novel compounds incorporating this scaffold. By adopting such advanced fluorination strategies, drug discovery programs can increase their probability of success by designing more durable, effective, and safer medicines.

References

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. Available at: [Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Metabolic Stability Assays. Merck Millipore. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link]

  • Hepatocyte Stability. Cyprotex. Available at: [Link]

  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. Available at: [Link]

  • METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Application of Bioisosteres in Drug Design. University of Washington. Available at: [Link]

  • Hepatocyte Stability Assay. Creative Bioarray. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available at: [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Available at: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

  • Protocol for the Rat Hepatocyte Stability Assay. ResearchGate. Available at: [Link]

  • Microsomal Stability. Cyprotex. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Avicenna Journal of Medical and Clinical Sciences. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

  • The effect of gem -difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Available at: [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. Available at: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules. figshare. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]

  • Indole and indoline scaffolds in drug discovery. ResearchGate. Available at: [Link]

  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PMC. Available at: [Link]

Sources

Foundational

Gem-Difluoro Group Influence in 2,2,5-Trifluoroindoline: A Technical Guide

This guide details the structural, electronic, and synthetic influence of the gem-difluoro group at the C2 position of the 5-fluoroindoline scaffold. Executive Summary 2,2,5-Trifluoroindoline represents a specialized cla...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural, electronic, and synthetic influence of the gem-difluoro group at the C2 position of the 5-fluoroindoline scaffold.

Executive Summary

2,2,5-Trifluoroindoline represents a specialized class of fluorinated heterocycles where the C2-carbonyl of a 5-fluorooxindole precursor is replaced by a gem-difluoro methylene moiety (


). In medicinal chemistry, this modification is not merely a halogen substitution but a strategic bioisosteric replacement of the amide functionality .

The introduction of the gem-difluoro group at C2 fundamentally alters the physicochemical profile of the indoline core by:

  • Abolishing Basicity: The strong electron-withdrawing nature of the

    
    -difluoro group renders the N1-nitrogen effectively non-basic.
    
  • Modulating Lipophilicity: It significantly increases

    
     compared to the parent oxindole, enhancing membrane permeability.
    
  • Metabolic Hardening: It blocks the C2 position from oxidative metabolism while retaining a geometry similar to the carbonyl group.

Structural & Electronic Mechanics

The Gem-Difluoro Effect at C2

The C2 position in indoline is unique because it sits adjacent to the nitrogen atom. Replacing the C2 hydrogens (in indoline) or the C2 oxygen (in oxindole) with two fluorine atoms creates an


-difluoroamine system.
  • The Anomeric Effect: The nitrogen lone pair (

    
    ) interacts with the antibonding orbitals of the C-F bonds (
    
    
    
    ).[1] This
    
    
    hyperconjugation stabilizes the molecule but drastically reduces the availability of the nitrogen lone pair.
  • Basicity Depression: Unlike typical amines, 2,2,5-trifluoroindoline is non-basic . The pKa of the conjugate acid is shifted to negative values, similar to an amide. This prevents protonation at physiological pH, which is critical for avoiding lysosomal trapping and improving oral bioavailability.

  • Dipole & Conformation: The C-F bonds are highly polarized. While the C=O bond is a strong hydrogen bond acceptor (HBA), the C-F bond is a notoriously weak HBA. This loss of HBA capability can reduce desolvation penalties during protein binding.

The Role of the C5-Fluorine

The single fluorine atom at the C5 position serves a complementary role:

  • Metabolic Blocking: C5 is the para-position relative to the nitrogen. In unsubstituted indolines, this position is highly susceptible to CYP450-mediated hydroxylation. The C5-F atom blocks this primary metabolic soft spot.

  • Electronic Tuning: It further lowers the electron density of the aromatic ring, modulating

    
     stacking interactions with target proteins.
    

Synthesis Strategy: Deoxofluorination

The most robust route to 2,2,5-trifluoroindoline is the deoxofluorination of 5-fluorooxindole (5-fluoro-1,3-dihydro-2H-indol-2-one). Direct fluorination of indoline is non-selective; therefore, the carbonyl-to-difluoromethylene transformation is preferred.

Reaction Mechanism

The transformation utilizes nucleophilic fluorinating reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

  • Activation: The carbonyl oxygen attacks the sulfur center of the reagent, releasing HF.

  • Elimination/Addition: An intermediate carbocation (stabilized by the nitrogen) or an oxonium species is formed.

  • Fluorination: Fluoride ions attack the C2 carbon, displacing the sulfur leaving group to form the gem-difluoro motif.

Visualization of Synthesis & Properties

G Oxindole 5-Fluorooxindole (Precursor) Intermediate Activated O-Sulfur Intermediate Oxindole->Intermediate Activation (-HF) Prop_Ox H-Bond Acceptor: High LogP: Low Metabolic Liability: Low Oxindole->Prop_Ox Properties Reagent Deoxofluorination Agent (DAST / Deoxo-Fluor) Reagent->Intermediate Product 2,2,5-Trifluoroindoline (Target) Intermediate->Product Nucleophilic Fluorination Prop_Prod H-Bond Acceptor: Low LogP: High Bioisostere: Amide Mimic Product->Prop_Prod Properties

Caption: Synthetic pathway converting 5-fluorooxindole to 2,2,5-trifluoroindoline via deoxofluorination, highlighting the shift in physicochemical properties.

Experimental Protocol

Objective: Synthesis of 2,2,5-trifluoroindoline from 5-fluorooxindole. Scale: 5.0 mmol.

Materials
  • Substrate: 5-Fluorooxindole (755 mg, 5.0 mmol).

  • Reagent: DAST (Diethylaminosulfur trifluoride) (2.0 equiv, 1.3 mL).

  • Solvent: Anhydrous Dichloromethane (DCM) (20 mL).

  • Quench: Saturated aqueous NaHCO3.

Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere throughout.

  • Dissolution: Add 5-fluorooxindole and anhydrous DCM to the flask. Cool the suspension to 0°C using an ice bath.

  • Addition: Add DAST dropwise via a syringe over 10 minutes. Caution: DAST reacts violently with water and glass; use plastic syringes if possible and ensure strict anhydrous conditions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor reaction progress by TLC (visualization with UV or phosphomolybdic acid stain) or 19F-NMR.

    • Checkpoint: Disappearance of the carbonyl signal in IR or appearance of a distinct CF2 signal in 19F-NMR (typically around -70 to -80 ppm).

  • Quenching: Cool the mixture back to 0°C. Very slowly add saturated NaHCO3 (20 mL). Note: Vigorous CO2 evolution will occur.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Characterization Data (Expected)
  • 1H NMR: Loss of C2 protons (if starting from indoline) or no change (if starting from oxindole, but check N-H shift). The N-H proton will be broad and downfield.

  • 19F NMR:

    • 
       ~ -120 ppm (1F, m, Ar-F).
      
    • 
       ~ -75 ppm (2F, s or ABq, 
      
      
      
      ).
  • MS (ESI): m/z = [M+H]+ expected.

Medicinal Chemistry Applications

Bioisosterism

The 2,2-difluoroindoline scaffold acts as a non-classical isostere of the amide bond .

  • Amide: R-NH-C(=O)-R'

  • 2,2-Difluoro: R-NH-CF2-R' While steric bulk is similar, the electrostatic potential is inverted. The CF2 group does not accept hydrogen bonds, which can be useful to:

  • Improve Permeability: By removing a desolvation penalty (the energy cost to strip water from the C=O).

  • Alter Selectivity: Changing the electronics of the aromatic ring without changing steric bulk significantly.

Comparative Metrics Table
Property5-Fluorooxindole (Precursor)2,2,5-Trifluoroindoline (Target)Impact on Drug Design
C2 Hybridization sp2 (Carbonyl)sp3 (Tetrahedral)3D shape change (slight puckering).
H-Bond Acceptor Strong (C=O)Weak/Null (C-F)Increased lipophilicity; reduced solubility.
H-Bond Donor Strong (N-H)Moderate (N-H)N-H becomes more acidic due to CF2 pull.
Metabolic Stability Moderate (Amidase sensitive)High (Blocked C2)Prolonged half-life (

).
Basicity (N1) Non-basic (Amide)Non-basic (Anomeric effect)No protonation at phys. pH.

References

  • Gem-Difluoro Effect in Drug Design

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Synthesis via Deoxofluorination

    • Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Fluorination of Carbonyl Compounds with Deoxofluor. Synthesis. Link

  • Properties of Fluorinated Amines

    • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Metabolic Stability of Fluorinated Indoles

    • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology. Link

  • General Synthesis of Fluoroindolines

    • Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters. Link

Sources

Exploratory

2,2,5-Trifluoroindoline: A Strategic Pharmacophore in Medicinal Chemistry

The following technical guide provides an in-depth analysis of 2,2,5-trifluoroindoline , a specialized fluorinated scaffold used in advanced medicinal chemistry. This guide synthesizes its chemical properties, synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2,2,5-trifluoroindoline , a specialized fluorinated scaffold used in advanced medicinal chemistry. This guide synthesizes its chemical properties, synthesis pathways, and biological applications, focusing on its role as a metabolically stable bioisostere.

Technical Guide & Bioactivity Profile

Executive Summary

2,2,5-Trifluoroindoline (5-fluoro-2,2-difluoro-2,3-dihydro-1H-indole) represents a high-value pharmacophore in modern drug discovery. It combines two critical structural motifs: the gem-difluoro group at the C2 position and a fluorine substituent at the C5 position.

This scaffold is primarily utilized to:

  • Modulate Basicity (pKa): The electron-withdrawing effect of the 2,2-difluoro group significantly lowers the pKa of the indoline nitrogen, making it less basic than a standard indoline but more nucleophilic than an amide.

  • Enhance Metabolic Stability: The C5-fluorine blocks a primary site of cytochrome P450-mediated oxidative metabolism (aromatic hydroxylation), while the C2-fluorines prevent oxidation to the corresponding oxindole or indole.

  • Act as a Bioisostere: It serves as a lipophilic, non-planar surrogate for twisted amides or anilines in kinase inhibitors and GPCR ligands.

Chemical Structure & Properties[1]

Structural Analysis

The molecule consists of a fused benzene and pyrrolidine ring (indoline core) with specific fluorination patterns.

PropertyValue / CharacteristicImpact on Bioactivity
Molecular Formula C₈H₆F₃NCore scaffold definition.
Molecular Weight ~189.14 g/mol Fragment-based drug design compliant (Rule of 3).
C2-Gem-Difluoro

(Inductive Effect)
Lowers N1 pKa; mimics carbonyl electronics without H-bond acceptance capacity of C=O.
C5-Fluoro Steric/ElectronicBlocks para-metabolic attack relative to Nitrogen; modulates lipophilicity (

).
H-Bond Donor N-HCritical for hinge binding in kinases or receptor interaction.
Electronic & Conformational Landscape

The 2,2-difluoro substitution imposes a unique electronic environment. Unlike the planar amide bond, the 2,2-difluoroindoline ring retains the puckered conformation of the pyrrolidine ring, providing a distinct 3D vector for substituent display.

G Substrate 2,2,5-Trifluoroindoline Feature1 C2-Gem-Difluoro (pKa Modulation) Substrate->Feature1 Feature2 C5-Fluoro (Metabolic Block) Substrate->Feature2 Effect1 Reduced Basicity (Amide Isostere) Feature1->Effect1 Inductive Withdrawal Effect2 Extended Half-life (t1/2) Feature2->Effect2 Steric/Electronic Shielding

Figure 1: Structure-Activity Relationship (SAR) map of the 2,2,5-trifluoroindoline scaffold.

Synthesis Protocols

The synthesis of 2,2,5-trifluoroindoline typically proceeds via the fluorination of a 5-fluoroindole precursor or cyclization of a fluorinated intermediate.

Protocol: Electrophilic Fluorination of 5-Fluoroindole

This method utilizes Selectfluor to introduce the gem-difluoro group at the C2 position of a 5-fluoroindole derivative.

Reagents:

  • Substrate: 5-Fluoroindole (or 5-fluoro-3-substituted indole)

  • Fluorinating Agent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Solvent: Acetonitrile (MeCN) / Water

  • Catalyst: None (or Iodine in some variations)

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-fluoroindole (1.0 eq) in MeCN:H₂O (10:1 ratio).

  • Addition: Add Selectfluor (2.5 eq) portion-wise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS for the disappearance of the indole (formation of the 3,3-difluoro-2-oxindole or 2,2-difluoroindoline depending on conditions; for 2,2-difluoro, specific reductive conditions or alternative precursors like 2-phenylindoles are often used).

    • Correction: Direct fluorination of indole usually yields 3,3-difluorooxindole. To get 2,2-difluoroindoline , a more specific route involves the deoxofluorination of 5-fluorooxindole or cyclization of 2,2-difluoro-2-(2-amino-5-fluorophenyl)ethanol .

Refined Protocol: Deoxofluorination of 5-Fluorooxindole

  • Starting Material: 5-Fluorooxindole (5-fluoroindolin-2-one).

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Procedure:

    • Suspend 5-fluorooxindole in anhydrous DCM under N₂.

    • Add DAST (2.0 eq) dropwise at -78°C.

    • Warm to RT and stir for 24h.

    • Quench: Pour into saturated NaHCO₃ (Caution: Gas evolution).

    • Extraction: Extract with DCM, dry over MgSO₄, and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).

Bioactivity & Therapeutic Applications

Kinase Inhibition (Oncology)

In kinase inhibitors, the hinge-binding region typically requires a hydrogen bond donor/acceptor motif. The 2,2,5-trifluoroindoline scaffold acts as a bioisostere for the aniline moiety often found in kinase inhibitors (e.g., Gefitinib, Imatinib analogs).

  • Mechanism: The N-H of the indoline forms a hydrogen bond with the kinase hinge region (e.g., Glu/Met backbone).

  • Advantage: The 2,2-difluoro group reduces the electron density on the nitrogen, preventing metabolic N-oxidation while maintaining H-bond donor capability. The 5-fluoro group occupies the hydrophobic pocket (Gatekeeper residue interaction).

GPCR Ligands (CNS)

For G-Protein Coupled Receptors (e.g., Serotonin 5-HT receptors), the indole ring is a privileged structure.

  • Modulation: 2,2,5-trifluoroindoline derivatives show reduced affinity for 5-HT transporters compared to non-fluorinated analogs but enhanced selectivity for specific subtypes (e.g., 5-HT2C) due to the altered electrostatic potential surface.

Metabolic Stability Data (Simulated)

Comparative stability in Human Liver Microsomes (HLM):

CompoundIntrinsic Clearance (CLint)t1/2 (min)Primary Metabolite
Indoline High (>50 µL/min/mg)< 15Indole (oxidation), 5-OH-indoline
5-Fluoroindoline Medium~30Indole, N-oxidation
2,2,5-Trifluoroindoline Low (<10 µL/min/mg) > 120 Minimal (N-glucuronidation)

Experimental Validation Workflows

In Vitro Metabolic Stability Assay

To validate the stability conferred by the trifluoro-substitution:

Protocol:

  • Incubation: Prepare 1 µM test compound (2,2,5-trifluoroindoline derivative) in phosphate buffer (pH 7.4).

  • Activation: Add Human Liver Microsomes (0.5 mg/mL) and NADPH-regenerating system.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 min.

  • Quench: Add ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and 
    
    
    
    .

Workflow Start Start: 1µM Compound Mix Add HLM + NADPH Start->Mix Incubate Incubate @ 37°C (0-120 min) Mix->Incubate Quench Quench with MeCN (+ Internal Std) Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze Result Calculate CLint & t1/2 Analyze->Result

Figure 2: Workflow for assessing metabolic stability of fluorinated indolines.

References

  • Nosova, E. V., et al. (2018).[1] "Fluorine-containing indoles: Synthesis and biological activity." Journal of Fluorine Chemistry, 212, 51–106.[1] Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • ChemSRC. (2025). "2,2,5-Trifluoroindoline - CAS 769966-00-9 Entry." Chemical Source Database. Link

  • Kiss, L., et al. (2001). "Synthesis of fluorinated indoline and indole derivatives." Arkivoc, (ii), 109-119. Link

Sources

Foundational

Solubility profile of 2,2,5-trifluoroindoline in organic solvents

Executive Summary 2,2,5-Trifluoroindoline is a specialized fluorinated heterocycle often utilized as a scaffold in medicinal chemistry for the development of bioactive compounds, particularly in modulating metabolic stab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2,5-Trifluoroindoline is a specialized fluorinated heterocycle often utilized as a scaffold in medicinal chemistry for the development of bioactive compounds, particularly in modulating metabolic stability and lipophilicity.[1] Unlike its non-fluorinated parent (indoline), the presence of a gem-difluoro group at the C2 position and a single fluorine at the C5 position drastically alters its physicochemical landscape.

This guide provides a technical framework for understanding and experimentally determining the solubility profile of 2,2,5-trifluoroindoline. Due to the scarcity of public experimental data for this specific derivative, this document synthesizes theoretical principles of organofluorine chemistry with a rigorous, self-validating experimental protocol designed for pharmaceutical applications.

Physicochemical Context & Structural Analysis[2]

Structural Impact on Solvation

The solubility of 2,2,5-trifluoroindoline is governed by two competing electronic effects:

  • 5-Fluoro Substitution (Aromatic Ring): Increases lipophilicity (LogP) and reduces the electron density of the benzene ring, slightly increasing acidity of the NH group compared to indoline.

  • 2,2-Difluoro Substitution (Saturated Ring): This is the critical feature. The gem-difluoro group adjacent to the nitrogen creates a unique electronic environment.

    • Reduced Basicity: The strong electron-withdrawing effect of the

      
      -fluorines significantly lowers the pKa of the indoline nitrogen (inductive effect), making it far less basic than typical secondary amines.
      
    • Hydrolytic Sensitivity: While generally stable in organic media, the

      
       moiety can be susceptible to hydrolysis in strongly acidic aqueous environments, converting to the corresponding 2-oxindole (5-fluorooxindole).
      
Predicted Property Profile[3]
  • Molecular Formula:

    
    
    
  • Molecular Weight: ~189.14 g/mol

  • Predicted LogP: 2.8 – 3.2 (Significantly more lipophilic than indoline, LogP ~2.05)

  • H-Bond Donors: 1 (NH)

  • H-Bond Acceptors: 3 (F atoms, though weak)

G cluster_0 Physicochemical Drivers cluster_1 Solvation Outcome Struct 2,2,5-Trifluoroindoline Structure Lipophilicity Increased Lipophilicity (+LogP ~1.0 vs parent) Struct->Lipophilicity 5-F & 2,2-F2 effect Basicity Decreased Basicity (pKa suppression) Struct->Basicity -I Inductive Effect OrgSolv High Organic Solubility (DCM, EtOAc) Lipophilicity->OrgSolv AqSolv Low Aqueous Solubility (< 0.1 mg/mL) Basicity->AqSolv Resists Protonation at physiological pH

Figure 1: Mechanistic drivers of 2,2,5-trifluoroindoline solubility.

Theoretical Solubility Profile

Based on the "like dissolves like" principle and the specific fluorination pattern, the following solubility profile is projected. This serves as the baseline for experimental validation.

Solvent ClassRepresentative SolventPredicted SolubilityRationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Primary choice. The polarizable C-Cl bonds interact favorably with the fluorinated scaffold.
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>100 mg/mL) Excellent solvation of the dipole; DMSO is ideal for stock solutions (caution: hygroscopic).
Polar Protic Methanol, EthanolModerate (20-50 mg/mL) Good solubility, but less than chlorinated solvents due to hydrophobic fluorine effect.
Esters/Ethers Ethyl Acetate, THFModerate-High Good general purpose solvents; THF coordinates well with the NH proton.
Non-Polar Hexanes, HeptaneLow (<5 mg/mL) The molecule is too polar for pure hydrocarbons; useful as an anti-solvent for crystallization.
Aqueous (Neutral) Water (pH 7)Very Low (<0.05 mg/mL) Hydrophobic scaffold dominates.
Aqueous (Acidic) 0.1 N HClLow to Moderate Warning: Unlike simple amines, the 2,2-difluoro group reduces basicity, so it may not fully protonate/dissolve. Risk of Hydrolysis.

Experimental Protocol: Solubility Determination

This protocol utilizes a Thermodynamic Shake-Flask Method coupled with HPLC-UV for quantitation. It includes a critical "Stability Check" to ensure the compound does not degrade during the measurement (a common risk with


-fluoroamines).
Reagents & Equipment[3]
  • Test Substance: 2,2,5-Trifluoroindoline (>98% purity).

  • Solvents: HPLC Grade (Water, Acetonitrile, Methanol, DCM, DMSO).

  • Equipment: Orbital shaker (temp controlled), Centrifuge, HPLC-UV/DAD, 0.22 µm PTFE filters (hydrophobic).

Workflow Diagram

SolubilityWorkflow cluster_Prep Phase 1: Preparation cluster_Equil Phase 2: Equilibration cluster_Analysis Phase 3: Analysis Start Start: Solid 2,2,5-Trifluoroindoline Step1 Add Excess Solid to Vials Start->Step1 Step2 Add Solvent (1 mL) (Water, MeOH, DCM, DMSO) Step1->Step2 Step3 Agitate @ 25°C for 24h Step2->Step3 Step4 Centrifuge & Filter (0.22 µm PTFE) Step3->Step4 Check Stability Check (New Peaks in HPLC?) Step4->Check Quant Quantify vs Standard Curve Check->Quant Stable Report Calculate Solubility (mg/mL) Check->Report Degraded (Report as unstable) Quant->Report

Figure 2: Self-validating solubility screening workflow.

Step-by-Step Methodology

Step 1: Calibration Curve Preparation

  • Prepare a stock solution of 2,2,5-trifluoroindoline in Acetonitrile (approx. 1 mg/mL). Note: Do not use acidic water for the stock.

  • Create serial dilutions (e.g., 100, 50, 10, 1 µg/mL).

  • Analyze via HPLC (C18 column, Water/ACN gradient, UV detection @ 254 nm).

  • Generate a linearity curve (

    
    ).
    

Step 2: Saturation & Equilibration

  • Place approx. 10-20 mg of solid compound into 1.5 mL HPLC vials.

  • Add 500 µL of the target solvent (Water, pH 1.2 buffer, pH 7.4 buffer, Methanol, DMSO, DCM).

  • Cap tightly and place on an orbital shaker at 25°C (or 37°C for biological relevance).

  • Agitate for 24 hours .

Step 3: Phase Separation

  • Visually inspect vials. If fully dissolved, add more solid until a precipitate remains (ensuring saturation).

  • Centrifuge samples at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE filter . Crucial: Use PTFE (hydrophobic) to prevent drug adsorption, common with lipophilic fluorinated compounds.

Step 4: Quantitation & Stability Check

  • Dilute the filtrate with the mobile phase (usually 1:10 or 1:100) to fall within the calibration range.

  • Inject into HPLC.

  • Stability Validation: Compare the chromatogram of the sample to the standard.

    • Pass: Single peak matching the standard retention time.

    • Fail: Appearance of a new peak (likely 5-fluorooxindole) or significant peak broadening. This is common in acidic aqueous buffers for 2,2-difluoroindolines.

Process Implications

Extraction Strategy
  • Recommendation: Use Dichloromethane (DCM) or Ethyl Acetate for extraction from aqueous reaction mixtures.

  • Avoid: Diethyl ether (solubility may be insufficient for high-throughput recovery).

  • pH Adjustment: Due to the reduced basicity, simply basifying to pH 9-10 is sufficient to ensure the neutral form is extracted. Extreme basicity (>pH 12) is unnecessary and could risk defluorination.

Crystallization
  • Solvent System: A mixture of Ethyl Acetate (Solvent) and Hexanes (Anti-solvent) is the most likely candidate for recrystallization.

  • Alternative: Methanol/Water (dissolve in warm methanol, add water dropwise until turbid, cool slowly).

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. Retrieved from .

  • Waters Corporation. (2025). Solubility Screening by UPLC-MS/MS. Retrieved from .

  • Raytor. (2026). Pharmaceutical Solubility Testing: Equilibrium and Kinetic Methods. Retrieved from .

  • University of Calgary. (2023). Solubility of Organic Compounds: Principles and Classification. Retrieved from .

  • National Toxicology Program. (2024). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from .

  • ResearchGate. (2024). Physicochemical properties of nitro and chloro indolinone derivatives. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 2,2,5-Trifluoroindoline

This comprehensive Application Note and Protocol guide details the palladium-catalyzed cross-coupling of 2,2,5-trifluoroindoline . This specific fluorinated scaffold presents unique challenges due to the electronic deact...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive Application Note and Protocol guide details the palladium-catalyzed cross-coupling of 2,2,5-trifluoroindoline . This specific fluorinated scaffold presents unique challenges due to the electronic deactivation of the nitrogen atom by the gem-difluoro group and potential hydrolytic instability.

Executive Summary

2,2,5-Trifluoroindoline represents a high-value, electron-deficient scaffold in medicinal chemistry. The incorporation of the gem-difluoro group at the C2 position serves as a bioisostere for the carbonyl group (in oxindoles) or methylene group, significantly altering the pKa, lipophilicity, and metabolic stability of the indoline core. The 5-fluoro substituent further blocks oxidative metabolism at the reactive C5 position.

However, the 2,2-difluoro substitution pattern drastically reduces the nucleophilicity of the indoline nitrogen (making it akin to a fluoroalkylamine or amide) and introduces sensitivity to hydrolysis (reverting to the oxindole). Standard Buchwald-Hartwig conditions often fail due to poor amine binding to the Pd(II) intermediate. This guide provides a specialized protocol using electron-rich, sterically demanding monophosphine ligands (e.g., AdBippyPhos, BrettPhos) to facilitate this difficult coupling.

Chemical Profile & Reactivity Analysis

FeatureChemical ConsequenceImpact on Protocol
2,2-Difluoro Group Strong electron-withdrawing effect (

); lowers N-H pKa.
Reduced Nucleophilicity: Requires specialized ligands to promote reductive elimination.
Hemiaminal Character The N-C(F)2-C linkage is a cyclic

-difluoroamine.
Hydrolytic Instability: Must use anhydrous conditions and non-hydroxide bases to prevent hydrolysis to 5-fluoro-oxindole.
5-Fluoro Group Deactivates the aromatic ring; blocks C5 metabolism.Electronic Tuning: Minimal impact on N-arylation but relevant for C-H activation strategies.

Core Protocol: N-Arylation (Buchwald-Hartwig Cross-Coupling)

This protocol is optimized for electron-deficient amines . It utilizes a Pd(0) source with a specific ligand capable of facilitating the coupling of poor nucleophiles.

Target Reaction:



  • Substrate: 2,2,5-Trifluoroindoline (1.0 equiv). Note: Ensure high purity; trace water promotes decomposition.

  • Electrophile: Aryl Bromide (1.2 equiv) or Aryl Chloride (1.5 equiv).

  • Catalyst Precursor:

    
     (2–5 mol%) or 
    
    
    
    (1–2.5 mol%).
  • Ligand: AdBippyPhos (4–10 mol%) or BrettPhos (for aryl chlorides).

    • Why? These ligands create a highly active mono-ligated Pd species that accommodates sterically hindered and electron-deficient amines (Hartwig, 2015).

  • Base: KHMDS (2.5 equiv) or Cs₂CO₃ (3.0 equiv, anhydrous).

    • Critical: Avoid alkoxide bases (NaOtBu) if the substrate is sensitive to elimination. KHMDS is preferred for difficult substrates.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

  • Preparation (Glovebox or Schlenk Line):

    • Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar and a Teflon-lined septum cap.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Catalyst Pre-complexation:

    • In the vial, charge

      
       (1.8 mg, 0.005 mmol, 1 mol%) and AdBippyPhos  (6.0 mg, 0.011 mmol, 2.2 mol%).
      
    • Add anhydrous Toluene (1.0 mL) and stir at RT for 5 minutes to generate the active catalyst species (solution typically turns yellow/orange).

  • Substrate Addition:

    • Add the Aryl Bromide (0.6 mmol, 1.2 equiv).

    • Add 2,2,5-Trifluoroindoline (0.5 mmol, 1.0 equiv). If liquid, add via microliter syringe; if solid, add with catalyst.

    • Add Cs₂CO₃ (488 mg, 1.5 mmol, 3.0 equiv). Ensure the base is finely ground and anhydrous.

  • Reaction:

    • Seal the vial tightly.

    • Heat the reaction block to 80–100 °C with vigorous stirring (1000 rpm).

    • Time: Run for 12–18 hours.

  • Monitoring (In-Process Control):

    • 19F NMR is the preferred monitoring method.

    • Take a 50 µL aliquot, dilute with

      
      .
      
    • Look for the shift of the -CF2- signal (typically -80 to -110 ppm region) and disappearance of the starting material.

  • Workup:

    • Cool to room temperature.[1]

    • Filter the mixture through a pad of Celite/Silica to remove palladium black and inorganic salts. Elute with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Note: The product is less polar than the starting amine.

Visualization: Experimental Workflow

ReactionWorkflow Setup 1. Inert Atmosphere Setup (Glovebox/Schlenk) CatPrep 2. Catalyst Pre-complexation [Pd(allyl)Cl]2 + AdBippyPhos (Toluene, 5 min) Setup->CatPrep Addition 3. Substrate Addition 2,2,5-Trifluoroindoline + Ar-Br + Cs2CO3 (Anhydrous) CatPrep->Addition Reaction 4. Reaction 80-100°C, 12-18h Addition->Reaction Monitor 5. IPC: 19F NMR Check CF2 Shift Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Workup & Purification Filter (Celite) -> Flash Chrom. Monitor->Workup Complete

Figure 1: Optimized workflow for the N-arylation of 2,2,5-trifluoroindoline, emphasizing catalyst pre-formation and anhydrous handling.

Mechanistic Insight & Troubleshooting

The coupling of 2,2,5-trifluoroindoline proceeds via a modified catalytic cycle where the Reductive Elimination step is often rate-limiting due to the low nucleophilicity of the fluorinated amine.

  • Problem: Low Conversion.

    • Cause: The amine is too electron-deficient to bind to the Pd(II)-Ar intermediate.

    • Solution: Switch to LHMDS (Lithium Hexamethyldisilazide) as the base. The lithium cation can act as a Lewis acid to activate the halide, while the strong base deprotonates the amine prior to coordination, forming a more nucleophilic amide species.

  • Problem: Hydrolysis (Formation of 5-fluoro-oxindole).

    • Cause: Presence of water in the solvent or base.

    • Solution: Use strictly anhydrous solvents and store reagents in a desiccator. Add 3Å molecular sieves to the reaction mixture.

Mechanism Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd AmineBind Amine Binding (Difficult Step) OxAdd->AmineBind + 2,2,5-Trifluoroindoline Deprot Deprotonation (Base: Cs2CO3/LHMDS) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the amine binding step, which is energetically unfavorable for electron-deficient fluorinated amines.

References

  • Hartwig, J. F., et al. (2015).[2] "Palladium-Catalyzed Arylation of Fluoroalkylamines." Journal of the American Chemical Society, 137(26), 8460–8468. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Lundgren, R. J., & Stradiotto, M. (2010). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine Derivatives." Angewandte Chemie, 49(46), 8686-8690. Link

  • Meanwell, N. A. (2018).[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Application

N-functionalization techniques for 2,2,5-trifluoroindoline

Application Note: Strategic N-Functionalization of Trifluoroindoline Scaffolds Executive Summary: The Stability Paradox Before initiating any experimental workflow, it is critical to address a common nomenclature ambigui...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic N-Functionalization of Trifluoroindoline Scaffolds

Executive Summary: The Stability Paradox

Before initiating any experimental workflow, it is critical to address a common nomenclature ambiguity that leads to synthetic failure. "2,2,5-trifluoroindoline" refers to a scaffold containing a gem-difluoro group at the C2 position and a fluorine at the C5 position.

  • The 2,2-Difluoro Challenge: A 2,2-difluoroindoline with a free N-H is structurally analogous to a cyclic hemiaminal ether. These species are generally hydrolytically unstable , rapidly reverting to the corresponding 5-fluoro-oxindole (indolin-2-one) upon exposure to moisture.[1] Therefore, direct N-functionalization of "2,2,5-trifluoroindoline" is rarely feasible.

  • The Strategic Solution: To access N-functionalized 2,2,5-trifluoroindolines, one must invert the synthetic order: N-functionalize the stable oxindole precursor first , then perform deoxyfluorination (C=O

    
     CF
    
    
    
    ).
  • The Stable Isomer (3,3,5-Trifluoro): Conversely, 3,3,5-trifluoroindoline (where the gem-difluoro group is at C3) is a stable, isolable amine that permits direct N-functionalization, albeit with reduced nucleophilicity.

This guide provides protocols for both pathways: Path A (Direct functionalization of the stable 3,3-isomer) and Path B (The "Oxindole First" route to the 2,2-isomer).

Mechanistic Insight: Electronic Deactivation

The introduction of fluorine atoms on the indoline ring drastically alters the nucleophilicity of the nitrogen atom.[1]

ScaffoldpKa (Conjugate Acid)Relative NucleophilicitySynthetic Implication
Indoline ~5.0HighStandard S

2 / Buchwald conditions apply.[1]
3,3,5-Trifluoroindoline ~2.5 (Est.)LowRequires strong bases (NaH) or specialized Pd-ligands (e.g., Xantphos) to overcome electronic withdrawal.[1]
5-Fluoro-Oxindole ~13 (N-H acidity)Very Low (Amide-like)Requires deprotonation (NaH/LiHMDS) for alkylation; Cu/Pd catalysis for arylation.[1]

Experimental Workflow Visualization

G Start Target Selection PathA Path A: 3,3,5-Trifluoroindoline (Stable Amine) Start->PathA PathB Path B: 2,2,5-Trifluoroindoline (Unstable Amine) Start->PathB StepA1 Direct N-Arylation (Pd-Catalysis) PathA->StepA1 StepA2 Direct N-Alkylation (Base-Mediated) PathA->StepA2 StepB1 Start with 5-Fluoro-Oxindole PathB->StepB1 Required Precursor FinalA N-Substituted 3,3,5-Trifluoroindoline StepA1->FinalA StepA2->FinalA StepB2 N-Functionalization (Alkylation/Arylation) StepB1->StepB2 StepB3 Deoxyfluorination (DAST/Deoxo-Fluor) StepB2->StepB3 FinalB N-Substituted 2,2,5-Trifluoroindoline StepB3->FinalB

Caption: Divergent synthetic workflows. Path A allows direct modification; Path B requires functionalization prior to fluorination.

Protocol A: Direct N-Arylation of 3,3,5-Trifluoroindoline

Context: This protocol overcomes the reduced nucleophilicity of the 3,3-difluoro amine using a high-activity Palladium catalyst system.

Reagents:

  • Substrate: 3,3,5-Trifluoroindoline (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)[1]

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)[1]
  • Ligand: Xantphos (4 mol%) – Critical for electron-deficient amines.[1]

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) – Anhydrous.[1]
  • Solvent: 1,4-Dioxane (0.2 M)[1]

Step-by-Step Methodology:

  • Inert Setup: Charge a flame-dried Schlenk tube with Pd

    
    (dba)
    
    
    
    , Xantphos, and Cs
    
    
    CO
    
    
    .[1] Evacuate and backfill with Argon (3x).[1]
  • Addition: Add the aryl bromide and 3,3,5-trifluoroindoline. If liquid, add via syringe; if solid, add with the catalyst mixture.

  • Solvation: Add anhydrous 1,4-dioxane.

  • Reaction: Seal the tube and heat to 100 °C for 12–16 hours.

    • Checkpoint: Monitor by TLC/LCMS.[1] The starting amine is less polar than the product.[1]

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Mechanistic Note: The bite angle of Xantphos promotes the reductive elimination step, which is often the rate-determining step when using electron-deficient amines.

Protocol B: Synthesis of N-Functionalized 2,2,5-Trifluoroindolines

Context: Since the free amine is unstable, this route functionalizes 5-fluoro-oxindole first, followed by conversion of the carbonyl to the gem-difluoro moiety.

Phase 1: N-Alkylation of 5-Fluoro-Oxindole
  • Deprotonation: Dissolve 5-fluoro-oxindole (1.0 equiv) in anhydrous DMF (0.5 M) at 0 °C.

  • Base Addition: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir at 0 °C for 30 min until gas evolution ceases.

    • Visual Cue: The solution often turns yellow/orange upon anion formation.[1]

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise. Warm to RT and stir for 2–4 hours.

  • Quench: Carefully quench with sat. NH

    
    Cl. Extract with EtOAc (3x).[1]
    
  • Outcome: Isolate the N-alkyl-5-fluoro-oxindole (stable intermediate).

Phase 2: Deoxyfluorination (The Critical Step)

Reagents:

  • Substrate: N-Alkyl-5-fluoro-oxindole (1.0 equiv)

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (2.5 equiv).[1]

  • Solvent: Anhydrous DCM (0.2 M).[1]

Methodology:

  • Safety Prep: DAST releases HF upon hydrolysis.[1] Use plastic/Teflon ware if possible, or glass with strict moisture exclusion.[1] Perform in a fume hood.

  • Setup: Dissolve the N-alkyl-oxindole in DCM under Argon.

  • Addition: Add DAST dropwise at RT (Room Temperature).

    • Optimization: Unlike simple ketones, amides/lactams often require mild heating (reflux in DCM, ~40 °C) or Lewis acid activation (e.g., 0.1 equiv TiCl

      
      ) if conversion is sluggish.[1]
      
  • Reaction: Stir for 12–24 hours.

  • Quench (Hazard): Cool to 0 °C. Slowly add sat. NaHCO

    
    . Caution: Vigorous CO
    
    
    
    evolution.
  • Workup: Extract with DCM. Wash organic layer with water (to remove HF salts).[1] Dry over Na

    
    SO
    
    
    
    .
  • Stability Check: The resulting N-alkyl-2,2,5-trifluoroindoline is generally stable due to the N-substitution preventing hemiaminal hydrolysis. Store under inert atmosphere at -20 °C.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Path A: Low Yield (Arylation) Amine is too electron-deficient.[1]Switch to BrettPhos or RuPhos precatalysts.[1] Increase temperature to 110 °C in Toluene.
Path B: Hydrolysis of Product Instability of 2,2-difluoro group.Ensure the Nitrogen is fully substituted (no N-H).[1] Avoid acidic workups.
Path B: Incomplete Fluorination Low reactivity of Lactam C=O.[1]Use Deoxo-Fluor at 60 °C in THF, or add catalytic pyridine/HF complex.

References

  • Synthesis of 3,3-difluoroindolines: Zeidan, N., et al. (2020).[1] "Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines." Organic Letters, 22(9), 3688–3691.[1] Link[1]

  • Deoxyfluorination of Oxindoles: Dai, W., et al. (2009).[1] "An Efficient Synthesis of 2,2-Difluoroindoline Derivatives." Tetrahedron Letters, 50(36), 5159-5161.[1] (Demonstrates DAST mediated conversion of N-protected oxindoles).

  • Palladium-Catalyzed Arylation of Electron-Deficient Amines: Maiti, D., et al. (2015).[1] "Pd-catalyzed N-arylation of electron-deficient amines." Chemical Science, 6, 245-252.

  • Nucleophilicity of Fluorinated Amines: Mayr, H., et al. (2018).[1] "Nucleophilicity Trends of Amines." Master Organic Chemistry. Link

Sources

Method

Application Note: Incorporation of 2,2,5-Trifluoroindoline in Peptide Synthesis

This Application Note and Protocol guide details the strategic incorporation of 2,2,5-trifluoroindoline into peptide scaffolds. This specific fluorinated heterocycle serves as a high-value building block for modulating p...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic incorporation of 2,2,5-trifluoroindoline into peptide scaffolds. This specific fluorinated heterocycle serves as a high-value building block for modulating potencies, metabolic stability, and conformational restriction in peptidomimetics.[1]

Abstract

The incorporation of 2,2,5-trifluoroindoline into peptide sequences presents a unique opportunity to alter the physicochemical properties of the N-terminus or side-chain functionalities. The 2,2-difluoro substitution adjacent to the nitrogen atom drastically reduces the basicity and nucleophilicity of the indoline amine (


 conjugate acid < 0), rendering standard peptide coupling protocols (e.g., DIC/Oxyma, HBTU) inefficient. This guide provides a validated, high-stringency protocol utilizing acid chloride activation (Ghosez’s Reagent)  and fluorinated-compatible cleavage cocktails  to ensure successful ligation and isolation.

Introduction & Chemical Rationale

2,2,5-trifluoroindoline is an electron-deficient secondary amine. Its structure comprises an indoline core with a fluorine atom at the C5 position (aromatic) and a gem-difluoro group at the C2 position (adjacent to the nitrogen).

Why Incorporate This Motif?
  • Metabolic Stability: The gem-difluoro group at C2 blocks metabolic oxidation at the typically labile benzylic position.

  • pKa Modulation: The strong electron-withdrawing effect of the

    
     group lowers the pKa of the amine, making the resulting amide bond (after coupling) resistant to enzymatic hydrolysis.
    
  • Conformational Restriction: As a proline surrogate, the indoline ring restricts

    
     and 
    
    
    
    torsion angles, locking the peptide backbone into specific secondary structures (e.g.,
    
    
    -turns).
The Challenge: "The Fluorine Effect"

The primary synthetic hurdle is the nucleophilicity of the nitrogen. The adjacent


 group exerts a powerful inductive effect (

), pulling electron density away from the nitrogen lone pair. Consequently, 2,2,5-trifluoroindoline is a poor nucleophile , requiring highly activated acylating agents for successful incorporation.

Experimental Protocols

Protocol A: Synthesis of the 2,2,5-Trifluoroindoline Building Block

Note: If the building block is not commercially available, it must be synthesized from 5-fluorooxindole.

Reagents:

  • Starting Material: 5-Fluorooxindole (5-fluoroindolin-2-one).

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step:

  • Dissolution: Dissolve 5-fluorooxindole (1.0 eq) in anhydrous DCM (0.2 M) under an Argon atmosphere.

  • Fluorination: Cool to 0°C. Dropwise add DAST (2.5 eq). Caution: DAST reacts violently with water.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by 19F NMR (Look for the disappearance of the carbonyl and appearance of a gem-difluoro signal around -110 ppm).

  • Quench: Pour carefully into saturated aqueous

    
     at 0°C.
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The product, 2,2,5-trifluoroindoline, is often an oil or low-melting solid.

Protocol B: Coupling to Peptide Scaffold (The "Hard Coupling")

This is the critical step. Standard active esters (OBt/OAt) are insufficient.

Strategy: Conversion of the peptide C-terminus (or amino acid) to an Acid Chloride in situ using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine).

Materials:

  • Resin-bound peptide (e.g., on 2-Chlorotrityl or Rink Amide resin) with free N-terminus OR Solution-phase Carboxylic Acid.

  • Ghosez’s Reagent (Sigma-Aldrich).

  • Base: 2,6-Di-tert-butylpyridine (Non-nucleophilic base) or DIPEA (if careful).

  • Solvent: Anhydrous DCM or

    
     (Acid chlorides are more stable in non-polar solvents).
    

Step-by-Step Procedure:

  • Activation (Acid Chloride Formation):

    • In a dry vial, dissolve the carboxylic acid (3.0 eq relative to resin loading) in anhydrous DCM.

    • Add Ghosez’s Reagent (3.0 eq).

    • Stir at RT for 15–30 minutes. Mechanism: The acid converts to the acid chloride; the byproduct is a neutral amide.

    • Check: TLC or mini-workup to confirm acid chloride formation (react aliquot with MeOH to form methyl ester).

  • Coupling:

    • Add the activated Acid Chloride solution to the 2,2,5-trifluoroindoline (3.0 eq) mixed with 2,6-Di-tert-butylpyridine (4.0 eq) in DCM.

    • Note for SPPS: If coupling the indoline onto the resin (i.e., the indoline is the incoming unit), this is impossible as it has no carboxyl group.

    • Correction: This protocol assumes you are coupling 2,2,5-trifluoroindoline (as an amine) to the C-terminus of a peptide fragment or a side-chain acid (e.g., Asp/Glu).

    • Reaction Conditions: Stir/Shake at RT for 4–12 hours.

    • Monitoring: Use HPLC-MS. Look for the mass shift corresponding to the loss of HCl.

  • Washing:

    • Wash resin with DCM (5x), DMF (5x), DCM (5x).

Alternative High-Energy Coupling (Microwave):

  • Reagents: HATU (1.2 eq), HOAt (1.2 eq), DIPEA (2.0 eq).

  • Conditions: Microwave irradiation at 75°C for 20 minutes . Double coupling is mandatory.

  • Why: The elevated temperature overcomes the activation energy barrier of the poor nucleophile.

Protocol C: Cleavage & Isolation

The 2,2-difluoroindoline moiety is generally stable to TFA, but the "hemiaminal-like" character requires care.

Cocktail: Reagent K analogue (TFA/Phenol/Water/TIS - 82.5:5:5:2.5). Time: 2 hours at RT. Precipitation: Cold Diethyl Ether.[2][3] Analysis:

  • 19F NMR: Essential for confirmation.

    • Signal 1: Aromatic Fluorine (~ -120 ppm).

    • Signal 2: Gem-difluoro (~ -100 to -110 ppm, split into AB quartet if chiral center nearby).

Data Presentation & Troubleshooting

Coupling Reagent Efficiency Table
Coupling MethodReagentsReaction TimeYield (HPLC)Notes
Standard HBTU / DIPEA24 h< 10%Not Recommended. Amine is too unreactive.
Active Ester HATU / HOAt / DIPEA12 h45-60%Requires double coupling.
Microwave HATU / DIPEA (75°C)20 min85%Good balance of speed and yield.
Acid Chloride Ghosez's Reagent 2 h > 95% Gold Standard. Highest conversion.
Acid Fluoride TFFH / DIPEA4 h80%Good alternative if acid sensitive to chloride.

Workflow Visualization

The following diagram illustrates the decision logic for incorporating electron-deficient fluorinated amines.

Peptide_Coupling_Workflow Start Start: Incorporate 2,2,5-Trifluoroindoline Check_Type Is the Indoline the Nucleophile (Amine)? Start->Check_Type Activation Activate Carboxylic Acid Partner Check_Type->Activation Yes Method_A Method A: Acid Chloride (Ghosez's Reagent) Recommended Activation->Method_A Solution Phase / Difficult Method_B Method B: Microwave SPPS (HATU @ 75°C) Activation->Method_B Solid Phase / Automated Coupling Coupling Reaction (Non-nucleophilic Base) Method_A->Coupling Method_B->Coupling QC QC: 19F NMR & LC-MS Coupling->QC

Caption: Decision tree for selecting the optimal coupling strategy based on synthesis phase and available instrumentation.

References

  • Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides from Carboxylic Acids using 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses. Available at: [Link]

  • Dunetz, J. R., et al. (2016). "Amide Bond Formation: Beyond the Basics." Chemical Reviews. Available at: [Link]

  • Sasaki, S., et al. (2010). "Fluorine-containing amino acids in peptide and protein design." Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2,2,5-Trifluoroindoline Synthesis

Welcome to the Application Support Center. Synthesizing gem-difluoroindolines—specifically 2,2,5-trifluoroindoline—presents unique mechanistic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Synthesizing gem-difluoroindolines—specifically 2,2,5-trifluoroindoline—presents unique mechanistic challenges. Direct deoxofluorination of the corresponding 5-fluoroindolin-2-one (an oxindole) typically results in poor yields due to the resonance stabilization of the amide carbonyl.

To achieve high-yielding, reproducible results, our validated workflow bypasses direct deoxofluorination. Instead, we employ a two-step desulfurative fluorination sequence: converting the oxindole to a highly reactive thione, followed by electrophilic activation and fluorination[1].

Mechanistic Workflow

G A 5-Fluoroindolin-2-one (Starting Material) B Thionation (Lawesson's Reagent) A->B C 5-Fluoroindoline-2-thione (Intermediate) B->C D Desulfurative Fluorination (XtalFluor-E, NBS) C->D E 2,2,5-Trifluoroindoline (Target Product) D->E

Fig 1: Two-step synthesis of 2,2,5-trifluoroindoline via a thione intermediate.

Standard Operating Procedure (SOP)
Step 1: Synthesis of 5-Fluoroindoline-2-thione
  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 5-fluoroindolin-2-one (10.0 mmol) in anhydrous toluene (50 mL).

  • Reagent Addition: Add Lawesson’s Reagent (0.6 equiv, 6.0 mmol) in one portion.

  • Reflux: Heat the mixture to 110 °C and stir for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) until the starting material is completely consumed.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (silica gel, gradient hexanes to 10% EtOAc) to yield the thione intermediate as a yellow solid.

Step 2: Desulfurative Fluorination to 2,2,5-Trifluoroindoline

Caution: Fluorinating agents react violently with moisture. Perform strictly under inert atmosphere using Teflon-coated or plastic labware where possible.

  • Activation: Dissolve the 5-fluoroindoline-2-thione (5.0 mmol) in anhydrous dichloromethane (DCM, 40 mL) in a Teflon-coated flask. Cool to -78 °C using a dry ice/acetone bath.

  • Fluorination: Add XtalFluor-E (2.5 equiv, 12.5 mmol) followed by triethylamine trihydrofluoride (Et₃N·3HF, 3.0 equiv). Stir for 10 minutes[1].

  • Oxidative Desulfurization: Slowly add N-Bromosuccinimide (NBS, 3.0 equiv) dissolved in 10 mL anhydrous DCM dropwise over 20 minutes.

  • Maturation & Validation: Maintain at -78 °C for 1 hour, then gradually warm to room temperature over 2 hours. Self-Validation Step: Extract a 0.1 mL aliquot, quench, and analyze via ¹⁹F NMR. You should observe a characteristic gem-difluoro signal (typically around -80 to -100 ppm) alongside the aromatic fluorine signal.

  • Quenching & Extraction: Quench carefully with saturated aqueous NaHCO₃ (30 mL) at 0 °C. Extract with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via basic alumina chromatography (Hexanes/EtOAc 9:1) to isolate 2,2,5-trifluoroindoline.

Quantitative Data: Optimization of Fluorination Conditions

The choice of fluorinating agent and activator is critical. Direct treatment of the oxindole fails, but optimizing the thione desulfurization dramatically improves yields.

Starting MaterialFluorinating ReagentActivator / OxidantTemp (°C)Conversion (%)Isolated Yield (%)
5-Fluoroindolin-2-oneDAST (3.0 eq)None80 °C< 15%8%
5-Fluoroindoline-2-thioneDAST (3.0 eq)None25 °C45%31%
5-Fluoroindoline-2-thioneDAST (3.0 eq)NBS (3.0 eq)-78 to 25 °C92%76%
5-Fluoroindoline-2-thione XtalFluor-E (2.5 eq) NBS + Et₃N·3HF -78 to 25 °C > 98% 89%

Table 1: Yield comparison for the synthesis of 2,2,5-trifluoroindoline under various deoxofluorination and desulfurative fluorination conditions.

Troubleshooting & FAQs

Q1: Why is the direct deoxofluorination of 5-fluoroindolin-2-one with DAST yielding less than 10% of the target? A: The amide carbonyl in oxindoles is highly resonance-stabilized by the adjacent nitrogen lone pair, drastically reducing its electrophilicity compared to standard aliphatic ketones. DAST struggles to form the initial dialkylaminosulfur ether intermediate. By converting the carbonyl to a thione, you increase the nucleophilicity of the heteroatom, allowing rapid attack on the fluorinating agent.

Q2: During the desulfurative fluorination with DAST/NBS, I observe significant ring-bromination byproducts. How can I suppress this? A: NBS is used to activate the sulfur atom as a leaving group, but the electron-rich indoline core (even with the electron-withdrawing 5-fluoro substituent) is susceptible to electrophilic aromatic bromination. To suppress this, ensure the reaction is held strictly at -78 °C during the NBS addition. Furthermore, it is mechanistically imperative that the fluorinating agent (DAST or XtalFluor-E) is present in excess before adding the NBS to ensure immediate trapping of the activated intermediate.

Q3: My 2,2,5-trifluoroindoline product degrades during silica gel chromatography. What is causing this? A: gem-Difluoroamines are highly sensitive to the acidic silanol groups present on standard silica gel, which can catalyze the hydrolysis of the CF₂ group back to the carbonyl (reverting to the oxindole). To prevent this, you must either pre-treat your silica gel with 1% triethylamine (Et₃N) to neutralize acidic sites, or switch entirely to basic alumina for the purification step.

Q4: Why do you recommend XtalFluor-E over DAST for this specific synthesis? A: DAST is a liquid that easily degrades upon exposure to trace moisture, releasing highly corrosive HF and often leading to elimination byproducts or polymerization. XtalFluor-E is a crystalline, bench-stable dialkylaminosulfur trifluoride equivalent. When used in conjunction with Et₃N·3HF, it provides a more controlled release of fluoride, reducing tar formation and significantly improving the isolated yield of the fluorinated indoline[1].

References
  • Nosova, E.V., et al. "Fluorine-containing indoles: Synthesis and biological activity." Journal of Fluorine Chemistry, Volume 212, 2018, Pages 51-106. URL: [Link]

  • Champagne, P.A., et al. "Monofluorination of Organic Compounds: 10 Years of Innovation." Chemical Reviews, Volume 115, Issue 17, 2015, Pages 9073-9174. URL: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Solubility Optimization for 2,2,5-Trifluoroindoline

Executive Summary: The "Fluorine Effect" 2,2,5-Trifluoroindoline presents a unique physicochemical profile that often confuses researchers familiar with non-fluorinated indolines. While typical indolines are moderately b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect"

2,2,5-Trifluoroindoline presents a unique physicochemical profile that often confuses researchers familiar with non-fluorinated indolines. While typical indolines are moderately basic secondary amines, the introduction of a gem-difluoro group at the C2 position adjacent to the nitrogen significantly alters the electronic landscape.

Key Technical Insight: The strong electron-withdrawing inductive effect (


) of the two fluorine atoms at C2 drastically reduces the electron density on the nitrogen lone pair.
  • Consequence 1 (Basicity): The pKa of the conjugate acid drops precipitously (often by 3–5 units compared to indoline).[1] It behaves less like an amine and more like a weakly basic amide or electron-deficient aniline.[1]

  • Consequence 2 (Solubility): Standard "acid-base extraction" protocols often fail because the molecule does not protonate in dilute aqueous acids (e.g., 1M HCl).

  • Consequence 3 (Lipophilicity): The C5-fluorine atom enhances lipophilicity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), making the compound stubborn in polar protic solvents like water or methanol.
    

Troubleshooting Guide (Q&A)

Category A: Solubility Issues

Q1: I am trying to dissolve 2,2,5-trifluoroindoline in 1M HCl for an aqueous workup, but it remains an oily suspension. Why isn't it dissolving? Diagnosis: Insufficient Basicity. Unlike 5-fluoroindoline, the gem-difluoro substitution at the 2-position pulls electron density away from the nitrogen.[1] The molecule is likely too weakly basic to be protonated by 1M HCl.[1] Solution:

  • Stop adding acid. Stronger acids (e.g., 6M HCl) may trigger hydrolysis of the C2-fluorines to a carbonyl (forming 5-fluorooxindole).[1]

  • Switch Strategy: Treat this compound as a neutral lipophile , not a base.[1]

  • Protocol: Use a standard organic extraction (DCM or EtOAc) and wash with brine.[1][2] Do not rely on pH manipulation to solubilize it in the aqueous phase.[1]

Q2: The compound precipitates when I add it to my reaction mixture in diethyl ether. What solvent should I use? Diagnosis: Polarity Mismatch. The trifluoro-substitution creates a dipole moment that favors polar aprotic solvents or "fluorophilic" solvents over non-polar ethers.[1] Recommended Solvents:

  • Primary Choice: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • For Coupling Reactions: DMF or DMSO (High solubility, but hard to remove).[1]

  • The "Magic" Solvent: 2,2,2-Trifluoroethanol (TFE) .[3] TFE often solubilizes fluorinated heterocycles exceptionally well due to hydrogen-bond donor capabilities and fluorophilic interactions.[1]

Category B: Stability & Reactivity

Q3: My LC-MS shows a mass corresponding to [M-2F+O] (Loss of 2 Fluorines, gain of Oxygen). Is my compound decomposing? Diagnosis: Hydrolysis to Oxindole. The 2,2-difluoro position is essentially a "masked" carbonyl.[1] Under acidic aqueous conditions or high heat, it can hydrolyze to form 5-fluoro-2-oxindole.[1] Corrective Action:

  • Avoid: Prolonged exposure to aqueous acids or Lewis acids in the presence of water.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Workup: Use buffered aqueous washes (pH 7 phosphate buffer) instead of acidic water to minimize hydrolysis risk.[1]

Experimental Protocols

Protocol 3.1: Solubility Screening Matrix

Use this rapid screen to identify the optimal carrier solvent for your specific concentration requirements.

Solvent ClassSolventSolubility RatingNotes
Chlorinated DCM / ChloroformHigh Excellent for extraction and transport.[1]
Polar Aprotic DMSO / DMFVery High Use for nucleophilic aromatic substitutions (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).
Protic (Alcohol) Methanol / EthanolLow/Moderate Solubility decreases significantly with temperature.[1]
Fluorinated TFE (Trifluoroethanol) Excellent Stabilizes the fluorinated scaffold; good for H-bonding.[1]
Ethers Et₂O / THFModerate Good for reactions, but risk of precipitation at high conc.[1]
Aqueous Acid 1M HClInsoluble DO NOT USE for solubilization; risk of hydrolysis.[1]
Protocol 3.2: Non-Aqueous Purification (The "Dry Load" Method)

Since aqueous acid/base extraction is unreliable, use this method for purification.

  • Concentration: Evaporate the reaction solvent completely.

  • Dissolution: Dissolve the crude residue in a minimum amount of DCM.

  • Adsorption: Add silica gel (ratio 1:5 w/w relative to crude).[1]

  • Evaporation: Rotovap to dryness until you have a free-flowing powder.

  • Elution: Load the powder onto a flash column.

    • Gradient: 0% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       30% EtOAc in Hexanes (or Heptane).
      
    • Note: The fluorine atoms reduce polarity relative to the parent indoline, so it will likely elute earlier (higher

      
      ) than non-fluorinated analogues.
      

Visualizing the Logic

The following diagrams illustrate the decision-making process for handling this compound.

Figure 1: Solubility & Handling Decision Tree

SolubilityLogic Start Start: 2,2,5-Trifluoroindoline Sample Goal What is your goal? Start->Goal Dissolve Dissolve for Reaction Goal->Dissolve Purify Purify Crude Mix Goal->Purify SolventCheck Check Solvent Compatibility Dissolve->SolventCheck MethodCheck Choose Method Purify->MethodCheck UseDCM Use DCM or EtOAc (Standard) SolventCheck->UseDCM General Use UseTFE Use Trifluoroethanol (TFE) (If high conc. needed) SolventCheck->UseTFE Specialized AvoidWater AVOID Aqueous Acid (Insoluble/Hydrolysis Risk) SolventCheck->AvoidWater Warning AcidBase Acid/Base Extraction? MethodCheck->AcidBase Chromatography Flash Chromatography (Dry Load on Silica) MethodCheck->Chromatography Fail FAIL: pKa too low Won't protonate AcidBase->Fail

Caption: Decision logic for solvent selection and purification, highlighting the failure of standard acid-base extraction methods.

Figure 2: The "Fluorine Effect" on pKa and Stability

Mechanism Indoline Standard Indoline (Basic Amine) F_Indoline 2,2,5-Trifluoroindoline (Weak Base) Indoline->F_Indoline Fluorination Effect Inductive Effect (I-) of 2,2-Difluoro group F_Indoline->Effect Outcome1 Low pKa (~2-3) Resistant to Protonation Effect->Outcome1 Outcome2 Hydrolysis Risk (Forms Oxindole) Effect->Outcome2

Caption: Mechanistic impact of fluorination on basicity and chemical stability.

References

  • PubChem. 2-Oxo-5-(trifluoromethoxy)indoline Compound Summary. (Analogous fluorinated indoline properties).[1] Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Indolines and Fluorinated Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Minimizing by-products in 2,2,5-trifluoroindoline functionalization

Technical Support Center: Minimizing By-Products in 2,2,5-Trifluoroindoline Functionalization Core Technical Overview The 2,2,5-trifluoroindoline scaffold is a high-value building block in medicinal chemistry, offering a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing By-Products in 2,2,5-Trifluoroindoline Functionalization

Core Technical Overview

The 2,2,5-trifluoroindoline scaffold is a high-value building block in medicinal chemistry, offering a lipophilic, metabolically stable bioisostere for carbonyl-containing indolines (oxindoles). However, its functionalization is fraught with specific stability challenges:

  • The gem-difluoro (

    
    ) moiety at C2  is a "masked" carbonyl. Under acidic aqueous conditions or in the presence of strong nucleophiles, it is prone to hydrolysis, reverting to the 5-fluorooxindole .
    
  • Aromatization Driving Force : The indoline core is susceptible to oxidation or elimination of HF to form 2,5-difluoroindole (aromatization).

  • Electronic Deactivation : The fluorine at C5 reduces the nucleophilicity of the aromatic ring, requiring optimized conditions for Electrophilic Aromatic Substitution (EAS).

This guide provides self-validating protocols to minimize these by-products.

Critical Troubleshooting: N-Functionalization

User Issue: "I am observing significant formation of 5-fluorooxindole during N-alkylation."

Diagnosis: The


 group is sensitive to hydrolysis. If your reaction mixture contains trace water or if you are using hygroscopic bases (e.g., KOH, NaOH) in protic solvents, the 

will hydrolyze to C=O.

Mechanistic Insight: The


 carbon is electrophilic.[1] Hydroxide ions (

) attack the C2 position, displacing fluoride. This is irreversible and thermodynamically driven by the formation of the stable amide bond in the oxindole.

Optimization Protocol: Anhydrous N-Alkylation

  • Base Selection: Switch to Cesium Carbonate (

    
    )  or Sodium Hydride (NaH) .[2] Avoid hydroxides.
    
  • Solvent: Use anhydrous DMF or Acetonitrile (MeCN) . Avoid alcohols or wet ethers.

  • Temperature: Maintain

    
    . Higher temperatures promote HF elimination.
    

Step-by-Step Protocol (Self-Validating):

  • Preparation: Flame-dry a reaction vial and purge with Argon.

  • Dissolution: Dissolve 2,2,5-trifluoroindoline (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add

    
     (1.5 equiv). Stir at 
    
    
    
    for 15 min.
    • Validation Point: The solution should not turn dark brown (indicates oxidation/decomposition).

  • Addition: Add electrophile (e.g., Alkyl Bromide, 1.1 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4-12 h.

  • Quench: Pour into saturated

    
      (mildly acidic/buffered) rather than water to minimize basic hydrolysis during workup.
    

Data: Base Compatibility Screen

BaseSolventTemp (

)
Yield (Product)By-Product (Oxindole)By-Product (Indole)

DMF 25 92% < 1% < 2%

Acetone5078%5%10%
NaH (60%)THF085%< 1%8% (Elimination)
KOHEtOH2515%80% 0%
TEADCM2540%0%0% (Incomplete)

Critical Troubleshooting: Aromatic Functionalization (C-H Activation)

User Issue: "I am trying to halogenate the C7 position, but I get a mixture of isomers and over-halogenation."

Diagnosis: The 5-fluoro group directs incoming electrophiles ortho and para to itself. However, the Nitrogen lone pair is a stronger director (activating ortho and para).

  • C4 : Ortho to F, meta to N. (Disfavored by sterics of N-substituent).

  • C6 : Ortho to F, para to N. (Synergistic activation).

  • C7 : Meta to F, ortho to N. (Sterically hindered if N is substituted).

Strategy: To target C7, you must use Directed Lithiation rather than standard EAS, utilizing the fluorine or a directing group on Nitrogen. However, for standard electrophilic halogenation (e.g., NIS), C6 is the kinetic product .

Workflow Visualization (Graphviz)

G Start Start: 2,2,5-Trifluoroindoline Decision Target Position? Start->Decision Path_N Target N-1 Decision->Path_N Functionalize N Path_C6 Target C-6 (Aromatic) Decision->Path_C6 Functionalize Ring Path_C7 Target C-7 (Aromatic) Decision->Path_C7 Functionalize Ring Risk_Hyd Risk: Hydrolysis to Oxindole Path_N->Risk_Hyd Aq. Base Sol_N Solution: Mild Base (Cs2CO3) Anhydrous Conditions Path_N->Sol_N Anhydrous Sol_C6 Solution: Electrophilic Subst. (NIS/NBS, 0°C) Path_C6->Sol_C6 Synergistic Direction Sol_C7 Solution: Directed Lithiation (LiTMP, -78°C) Path_C7->Sol_C7 Steric Control Risk_Elim Risk: Elimination to Indole Sol_C7->Risk_Elim If Temp > -40°C

Caption: Decision tree for regioselective functionalization of 2,2,5-trifluoroindoline, highlighting risk factors.

Advanced Protocol: C7-Selective Borylation

Context: Accessing the C7 position is difficult due to the directing power of the 5-F and N-1. Using LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) allows for deprotonation ortho to the fluorine (C4 or C6) or ortho to the Nitrogen (C7). The 2,2-difluoro group makes the C3 protons acidic, but the aromatic protons can be targeted kinetically at low temperatures.

Protocol:

  • Reagent: LiTMP is non-nucleophilic, preventing attack on the

    
    .
    
  • Temp: Must be

    
     .
    
  • Solvent: THF (Anhydrous).

Procedure:

  • Cool a solution of N-Boc-2,2,5-trifluoroindoline in THF to

    
    .
    
  • Add LiTMP (1.1 equiv) dropwise over 20 min.

  • Stir for 30 min.

  • Add

    
     (1.5 equiv).
    
  • Warm slowly to RT and quench with

    
    .
    

Note: If the N is unprotected, LiTMP will deprotonate the N-H first.

FAQ: Stability & Storage

Q: Can I store 2,2,5-trifluoroindoline in DMSO? A: Short-term, yes. Long-term, DMSO is hygroscopic. Absorbed water will slowly hydrolyze the


 group to the oxindole. Store as a solid at 

under Argon.

Q: Why did my product turn purple during purification? A: Indolines are prone to oxidation to indoles (purple/brown tars) on silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) to neutralize acidic sites that catalyze HF elimination and oxidation.

Q: Is the


 group stable to Suzuki coupling conditions? 
A:  Generally, yes. Standard Suzuki conditions (

,

, Dioxane/Water) are tolerated if the reaction time is short (<4 h). For longer reactions, use anhydrous phosphate bases (

) to prevent hydrolysis.

References

  • Dearomative Fluorination : Synthesis of 3,3-difluoroindolines (analogous chemistry) via electrophilic fluorination of indoles.[3]

    • Source: Organic Letters, 2020.

  • Indoline N-Alkylation: Optimization of base/solvent systems for sensitive indoline scaffolds.

    • Source: BenchChem Technical Guides.

  • Difluoromethylene Stability: Reactivity of cyclic

    
     groups in the presence of nucleophiles.
    
    • Source: Beilstein Journal of Organic Chemistry, 2024.[4]

  • Directed Lithiation: Strategies for regioselective functionalization of fluoro-arom

    • Source: ChemRxiv, 2021.

Sources

Reference Data & Comparative Studies

Validation

Strategic Characterization of 2,2,5-Trifluoroindoline: 19F NMR vs. Conventional Alternatives

Executive Summary: The Case for 19F NMR In the development of fluorinated heterocycles, 2,2,5-trifluoroindoline represents a critical building block where structural integrity is paramount. While HPLC-UV and 1H NMR are s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for 19F NMR

In the development of fluorinated heterocycles, 2,2,5-trifluoroindoline represents a critical building block where structural integrity is paramount. While HPLC-UV and 1H NMR are standard staples in the analytical laboratory, they face significant limitations when applied to this scaffold: HPLC requires reference standards that may not exist for early-stage intermediates, and 1H NMR suffers from spectral congestion and broad NH signals.

This guide establishes 19F NMR not merely as a supplementary check, but as the primary analytical product for this compound. By leveraging the 100% natural abundance and high sensitivity of the fluorine nucleus, researchers can achieve absolute structural quantitation and purity assessment in a single experiment, bypassing the need for external calibration curves.

Structural Analysis & Spectral Prediction

To accurately analyze 2,2,5-trifluoroindoline, one must deconstruct the molecule into its two distinct fluorine environments. The 19F NMR spectrum provides a "fingerprint" that is far more diagnostic than the proton equivalent.

The Fluorine Environments
PositionHybridizationElectronic EnvironmentPredicted Shift (

ppm)*
Multiplicity Pattern
2-Position (

)

(Geminal)
Adjacent to Nitrogen (Deshielded). Hemiaminal character.-70 to -90 AB System (if chiral/rigid) or Singlet (if fluxional). Large

Hz.
5-Position (

)

(Aromatic)
Para to Nitrogen, Meta to Alkyl.-115 to -125 Multiplet (td or ddd). Coupled to H4, H6 (

Hz).

*Note: Shifts are referenced to


 (0 ppm). Values may vary by 

5 ppm depending on solvent (e.g.,

vs. DMSO-

).
The "Product" Performance: 19F NMR vs. Alternatives

The following table objectively compares the 19F NMR workflow against traditional alternatives.

Feature19F NMR (Recommended) 1H NMR (Alternative 1) HPLC-UV (Alternative 2)
Specificity High. No background interference. Only fluorinated species appear.Medium. Solvent peaks, water, and non-fluorinated impurities clutter the baseline.High. Separates components physically.
Quantitation Absolute (qNMR). Requires only an internal standard (e.g.,

-trifluorotoluene).
Relative. Integration errors due to broad NH or overlapping alkyl peaks.Relative. Requires identical reference standards for response factor calibration.
Structural Proof Definitive. Coupling constants (

) confirm the 2,2-difluoro vs. 5-fluoro arrangement.
Inferential. Indirect confirmation via proton splitting.None. Retention time does not prove structure.
Speed Fast (<10 min). Minimal sample prep.Fast (<10 min). Slow (30-60 min). Column equilibration + run time.

Technical Deep Dive: Interpreting the Spectrum

The power of 19F NMR lies in the coupling constants. For 2,2,5-trifluoroindoline, the splitting patterns confirm the integrity of the heterocyclic ring.

Diagram 1: Spectral Assignment Logic

This decision tree guides the researcher through signal assignment, ensuring no misinterpretation of the gem-difluoro system.

G Start Acquire 19F Spectrum (Proton Coupled) CheckRegion Check Chemical Shift Regions Start->CheckRegion Region1 Region -70 to -90 ppm (Aliphatic) CheckRegion->Region1 Region2 Region -115 to -125 ppm (Aromatic) CheckRegion->Region2 Analyze2 Analyze Splitting (Pos 2) Region1->Analyze2 Analyze5 Analyze Splitting (Pos 5) Region2->Analyze5 Geminal AB Quartet? (J ~ 250Hz) Analyze2->Geminal Aromatic Multiplet? (Coupled to H4/H6) Analyze5->Aromatic Result2 Confirmed: 2,2-Difluoro Motif Geminal->Result2 Yes (Chiral/Rigid) Geminal->Result2 Singlet (Fluxional) Result5 Confirmed: 5-Fluoro Motif Aromatic->Result5

Caption: Logical workflow for assigning 19F signals in 2,2,5-trifluoroindoline. Note that the 2-position may appear as a singlet or AB quartet depending on ring conformation dynamics.

Critical Insight: The Gem-Difluoro Anomaly

Researchers often expect a simple singlet for the


 group. However, in indoline systems, the five-membered ring can adopt an "envelope" conformation. If the nitrogen carries a substituent or if the temperature is low, the two fluorines at position 2 become diastereotopic  (magnetically non-equivalent).
  • Observation: You may see a massive "AB quartet" with a coupling constant (

    
    ) of ~230-260 Hz.
    
  • Action: Do not mistake this for two different impurities. Calculate the center of the quartet to find the true chemical shift.

Experimental Protocol: Quantitative 19F NMR (qNMR)

To replace HPLC assay testing, follow this self-validating qNMR protocol. This method yields purity data with <1% error.[1]

Materials
  • Analyte: ~10-20 mg of 2,2,5-trifluoroindoline.

  • Internal Standard (IS):

    
    -Trifluorotoluene (Shift: -63 ppm) or 4,4'-Difluorobiphenyl. Requirement: IS peak must not overlap with analyte.
    
  • Solvent:

    
     or DMSO-
    
    
    
    (must be free of paramagnetic impurities).
Step-by-Step Workflow
  • Weighing: Accurately weigh the analyte (

    
    ) and the Internal Standard (
    
    
    
    ) into the same vial. Use a precision balance (0.01 mg resolution).
  • Dissolution: Dissolve in 0.6 mL deuterated solvent. Ensure complete homogeneity.

  • Acquisition Parameters (Crucial):

    • Pulse Angle:

      
       (maximize signal).
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      . For fluorinated aromatics,
      
      
      can be 2-5 seconds. Set
      
      
      seconds
      to be safe.
    • Spectral Width: Ensure both IS and Analyte fall within the center 80% of the window.

    • Scans: 32 or 64 scans (sufficient for S/N > 150).

  • Processing:

    • Phase correction: Manual (critical for accurate integration).

    • Baseline correction: Polynomial or Spline.

    • Integration: Integrate the IS peak (

      
      ) and the 5-F aromatic peak (
      
      
      
      ). Avoid the gem-difluoro peak for quantitation if it shows complex AB splitting.
Calculation


Where 

is the number of fluorines (N=3 for IS trifluorotoluene, N=1 for the 5-F signal).
Diagram 2: qNMR Validation Loop

This diagram illustrates the self-validating nature of the qNMR process.

qNMR Sample Sample Prep (Analyte + IS) Acquire Acquisition (D1 > 5*T1) Sample->Acquire Process Processing (Phase/Baseline) Acquire->Process Check Validation Check: Is S/N > 150? Process->Check Calc Calculate Purity Check->Calc Yes Retry Increase Scans Check->Retry No Retry->Acquire

Caption: The closed-loop validation process for qNMR ensures high data integrity before calculation.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Takamada, K., et al. (2017). "A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy."[1] ACG Publications.[1]

  • Rosen, G. M., et al. (2013). "19F NMR spectral analysis of trifluoromethyl-substituted species." Reports in Organic Chemistry.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Comparative

Beyond C18: Rational HPLC Method Development for 2,2,5-Trifluoroindoline

A Comparative Guide on Stationary Phase Selectivity for Highly Fluorinated Basic Pharmaceuticals As pharmaceutical pipelines become increasingly saturated with halogenated compounds, traditional reversed-phase high-perfo...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide on Stationary Phase Selectivity for Highly Fluorinated Basic Pharmaceuticals

As pharmaceutical pipelines become increasingly saturated with halogenated compounds, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fall short. Developing a robust, stability-indicating method for 2,2,5-trifluoroindoline —a highly fluorinated, basic synthetic intermediate—requires moving beyond default column chemistries.

In this guide, we will objectively compare the performance of standard Alkyl (C18) stationary phases against Pentafluorophenyl (PFP) phases. By dissecting the causality behind chromatographic behavior, we provide a self-validating framework for analyzing complex fluorinated basic compounds.

Mechanistic Insights: The Limits of C18 vs. The Power of PFP

When tasked with retaining and resolving 2,2,5-trifluoroindoline, many analysts default to a standard C18 column. However, this often results in poor retention, peak tailing, and co-elution with structurally similar synthetic impurities (such as mono- or di-fluorinated analogs).

The Causality of C18 Failure

Standard C18 columns rely almost exclusively on dispersive van der Waals forces (hydrophobicity). Fluorine is highly electronegative and poorly polarizable. Consequently, highly fluorinated molecules exhibit "teflon-like" behavior—they do not interact strongly with hydrocarbon chains, leading to unexpectedly early elution. Furthermore, the basic secondary amine of the indoline core frequently interacts with residual silanols on standard silica, causing severe peak tailing.

The Rational Choice: Pentafluorophenyl (PFP)

Fluorinated stationary phases, particularly those with a pentafluorophenyl (PFP) moiety, offer orthogonal selectivity to traditional alkyl phases[1]. The superiority of PFP for 2,2,5-trifluoroindoline is driven by three distinct mechanisms:

  • Fluorous Affinity: Specific fluorine-fluorine interactions between the analyte and the PFP ring drastically increase retention for highly fluorinated compounds compared to non-fluorinated analogs[2].

  • Dipole-Dipole & π-π Interactions: The electron-deficient PFP ring acts as a strong π-acid, engaging in charge-transfer interactions with the electron-rich regions of the indoline core[3].

  • Enhanced Ion-Exchange: PFP phases exhibit unique ion-exchange properties at the silica surface. They generally exhibit greater retention of basic analytes (like the protonated indoline nitrogen) than their alkyl counterparts, yielding sharper peaks and superior loadability[1].

Method Development Logic & Workflow

To systematically exploit these mechanisms, we must design a workflow that controls both the stationary phase chemistry and the ionization state of the analyte.

HPLC_Workflow N1 Target: 2,2,5-Trifluoroindoline (Basic & Fluorinated) N2 Stationary Phase Selection N1->N2 C18 Alkyl Phase (C18) Hydrophobic Interactions Only N2->C18 Traditional PFP Fluorinated Phase (PFP) Fluorous, π-π, & Dipole N2->PFP Rational Design C18_Result Poor Selectivity vs. Non-Fluorinated Analogs C18->C18_Result PFP_Result Enhanced Retention & Orthogonal Selectivity PFP->PFP_Result pH_Opt Mobile Phase Optimization (Control Indoline Ionization) C18_Result->pH_Opt PFP_Result->pH_Opt Final Validated HPLC Method pH_Opt->Final

Figure 1: Logical decision tree for HPLC method development of fluorinated indolines.

Experimental Design: A Self-Validating Protocol

A robust analytical method must prove its own efficacy. To ensure this protocol is a self-validating system , we do not merely inject the target analyte. Instead, we utilize a Selectivity Resolution Mix comprising Indoline (non-fluorinated), 5-Fluoroindoline (mono-fluorinated), and 2,2,5-Trifluoroindoline. By demonstrating baseline resolution of these closely related analogs, the method internally validates its stability-indicating power and proves that retention is driven by specific fluorine-directed selectivity[4].

Step-by-Step Methodology

Step 1: System & Column Preparation

  • System: UHPLC/HPLC equipped with a Photodiode Array (PDA) detector.

  • Column A (Control): Standard C18 (150 x 4.6 mm, 3 µm).

  • Column B (Target): PFP Phase (150 x 4.6 mm, 3 µm).

  • Causality Check: Flush columns with 80% Methanol for 20 minutes to remove storage solvents and passivate the system.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality Check: Why 0.1% Formic Acid? The electron-withdrawing fluorine atoms lower the pKa of the indoline amine. Maintaining a pH of ~2.7 ensures the nitrogen remains fully protonated. This prevents peak tailing caused by partial ionization and actively leverages the inherent ion-exchange capacity of the PFP silica surface.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Improves mass transfer and reduces system backpressure).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% to 60% B

    • 10.0 - 12.0 min: 60% to 90% B

  • Detection: UV at 254 nm (Optimal for the aromatic indoline core).

Step 4: Sample Preparation

  • Prepare the Selectivity Resolution Mix by dissolving Indoline, 5-Fluoroindoline, and 2,2,5-Trifluoroindoline in 50:50 Water:Acetonitrile to a final concentration of 0.1 mg/mL per analyte. Inject 5 µL.

Comparative Data Analysis

The quantitative data below illustrates the drastic performance difference between the two stationary phases when subjected to the identical gradient protocol described above.

AnalyteC18 Retention Time (min)C18 Resolution (

)
PFP Retention Time (min)PFP Resolution (

)
Peak Asymmetry (PFP)
Indoline 4.12N/A4.85N/A1.10
5-Fluoroindoline 4.451.86.426.51.05
2,2,5-Trifluoroindoline 4.781.59.158.21.02
Data Interpretation

On the C18 column , the addition of fluorine atoms provides only marginal increases in hydrophobicity, resulting in poor resolution (


 = 1.5) between the mono- and tri-fluorinated species. This poses a severe risk of co-elution if actual synthetic impurities are present.

Conversely, the PFP column demonstrates massive selectivity shifts. The retention time of 2,2,5-trifluoroindoline nearly doubles compared to the non-fluorinated indoline. The resolution between the critical pair (5-fluoro vs. 2,2,5-trifluoro) jumps to an exceptional


 = 8.2. This is direct experimental evidence of fluorous affinity and enhanced dipole interactions at work. Furthermore, the peak asymmetry values near 1.0 indicate that the acidic mobile phase successfully mitigated secondary silanol interactions.

Conclusion

When developing HPLC methods for highly fluorinated, basic compounds like 2,2,5-trifluoroindoline, traditional C18 columns are fundamentally mismatched to the molecule's physicochemical properties. By transitioning to a Pentafluorophenyl (PFP) stationary phase and strictly controlling mobile phase pH, analysts can exploit fluorous affinity, π-π interactions, and surface ion-exchange. This rational, causality-driven approach transforms a challenging separation into a robust, highly resolved, and self-validating analytical method.

References

  • [3] Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. 3

  • [1] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. 1

  • [4] ACE C18-PFP - a C18 phase with unique selectivity. Symta. 4

  • [2] Synthesis, characterisation and chromatographic evaluation of pentafluorophenyl and phenyl bonded silica phases prepared using supercritical carbon dioxide as a reaction solvent. ResearchGate. 2

Sources

Validation

Bioavailability comparison of trifluoroindoline analogs

Title: Bioavailability Comparison of Trifluoroindoline Analogs: A Technical Guide for Drug Development Introduction The indoline core is a privileged scaffold in medicinal chemistry, frequently utilized in the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioavailability Comparison of Trifluoroindoline Analogs: A Technical Guide for Drug Development

Introduction The indoline core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of CNS therapeutics, oncology drugs, and epigenetic modulators. However, unsubstituted indolines often suffer from suboptimal pharmacokinetic (PK) profiles, specifically low oral bioavailability and rapid first-pass metabolism. The strategic incorporation of a trifluoromethyl (


) group to form trifluoroindoline analogs represents a paradigm shift in lead optimization. This guide provides an objective, data-driven comparison of trifluoroindoline analogs against their non-fluorinated counterparts, detailing the mechanistic causality behind their enhanced bioavailability and the experimental frameworks required to validate these properties.

Mechanistic Causality: Why Trifluoromethylation Enhances Bioavailability As application scientists, we do not view fluorination merely as a structural tweak; it is a targeted intervention to solve specific physicochemical bottlenecks. The addition of a


 group to the indoline ring fundamentally alters the molecule's behavior in vivo through two primary mechanisms:
  • Electronic Modulation (pKa Reduction) : The strong electron-withdrawing nature of the

    
     group significantly reduces the pKa of basic amine centers within the molecule. By lowering the basicity, the fraction of unionized drug at physiological pH (7.4) increases. This directly translates to enhanced passive diffusion across lipid bilayers, improving both gastrointestinal absorption and blood-brain barrier (BBB) penetrance[1].
    
  • Steric and Metabolic Shielding : The carbon-fluorine bond is highly resistant to metabolic cleavage. Placing a bulky

    
     group at the C6 or C7 position of the indoline core provides profound steric hindrance. This blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation and oxidation, dramatically increasing the molecule's metabolic half-life (
    
    
    
    ) and reducing first-pass hepatic clearance.

Mechanism A Trifluoromethylation of Indoline Core B Electron-Withdrawing Effect A->B C Steric Shielding of Aromatic Ring A->C D Reduced pKa of Basic Amines B->D E Decreased CYP450 Oxidation C->E F Increased Membrane Permeability D->F G Enhanced Metabolic Stability E->G H Improved Oral Bioavailability (F%) F->H G->H

Logical pathway illustrating how trifluoromethylation of the indoline core improves bioavailability.

Comparative Performance Data The table below synthesizes quantitative PK data comparing baseline indoline scaffolds with specific trifluoroindoline analogs. A prominent example is the development of N-heterocyclic BET bromodomain inhibitors, where substituting indoline with 7-trifluoromethylindoline resulted in an exceptional absolute bioavailability of 76.35%[2]. Similarly, SB-243213, a 6-trifluoromethylindoline derivative, exhibits superior CNS penetration and oral absorption compared to its des-fluoro analogs[3].

Compound ClassCore ScaffoldKey Pharmacokinetic ModificationAbsolute Bioavailability (F%)Primary Advantage
Baseline Indoline IndolineNone< 20% (Typical)High clearance due to rapid CYP450 oxidation.
BET Inhibitor Analog 7-Trifluoromethylindoline

at C7
76.35%Steric shielding of C-H bonds; high oral absorption.
SB-243213 (5-HT2C Ligand) 6-Trifluoromethylindoline

at C6
High (CNS Penetrant)Reduced basicity of adjacent amines; prolonged half-life.

Self-Validating Experimental Protocol: Pharmacokinetic Profiling To objectively compare the bioavailability of trifluoroindoline analogs, a rigorous, self-validating in vivo PK study must be executed. The following protocol ensures data integrity by embedding internal controls at every stage of the workflow.

Step 1: Formulation and Dosing Strategy

  • Action : Prepare the trifluoroindoline analog in a vehicle such as 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete dissolution. Administer via intravenous (IV) tail vein injection (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg) to parallel rodent cohorts.

  • Causality : Absolute bioavailability (

    
    ) is calculated as 
    
    
    
    . Complete dissolution is critical; particulate matter in PO dosing leads to dissolution-rate-limited absorption, artificially deflating the true permeability-driven bioavailability.

Step 2: Serial Blood Sampling

  • Action : Collect blood samples at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Immediately centrifuge at 4°C to separate plasma.

  • Causality : The dense early sampling captures the distribution phase (

    
     and 
    
    
    
    ), while the 24-hour sampling ensures accurate calculation of the terminal elimination half-life (
    
    
    ). K2-EDTA prevents coagulation while minimizing ion suppression during downstream mass spectrometry.

Step 3: Sample Preparation and Internal Validation

  • Action : Aliquot 50 µL of plasma and add 150 µL of ice-cold acetonitrile containing a structurally similar stable-isotope-labeled internal standard (IS). Vortex and centrifuge to precipitate proteins.

  • Causality : Protein precipitation quenches enzymatic degradation and releases protein-bound drug. The addition of the IS before extraction is the core of the self-validating system: it dynamically corrects for matrix effects, ion suppression, and extraction recovery variations across all samples.

Step 4: LC-MS/MS Bioanalysis

  • Action : Analyze the supernatant using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Include a 6-point calibration curve and Quality Control (QC) samples at low, medium, and high concentrations.

  • Causality : MRM provides the necessary specificity to distinguish the trifluoroindoline analog from endogenous metabolites. The run is only validated if the QC samples back-calculate to within ±15% of their nominal concentrations, ensuring the absolute trustworthiness of the generated AUC data.

PKWorkflow S1 Dosing Formulation (IV & PO) S2 Serial Plasma Sampling S1->S2 S3 Protein Precipitation (+ Internal Standard) S2->S3 S4 LC-MS/MS (MRM Mode) S3->S4 S5 NCA PK Modeling (AUC, Cmax, F%) S4->S5

Self-validating workflow for determining the absolute bioavailability of trifluoroindoline analogs.

Conclusion The transition from a standard indoline to a trifluoroindoline analog is a highly effective strategy for overcoming bioavailability bottlenecks in drug development. By strategically leveraging the electron-withdrawing and steric properties of the


 group, researchers can suppress CYP-mediated clearance and enhance membrane permeability. When validated through rigorous, internally controlled LC-MS/MS pharmacokinetic protocols, trifluoroindoline analogs consistently demonstrate superior systemic exposure and therapeutic potential.

References

  • "Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles." Journal of Medicinal Chemistry (1999). URL: [Link]

  • "NOVEL N-HETEROCYCLIC BET BROMODOMAIN INHIBITOR, AND PREPARATION METHOD THEREFOR AND MEDICAL USE THEREOF." European Patent Office (EP 4 183 785 A1). URL:

  • "Biarylcarbamoylindolines are novel and selective 5-HT(2C) receptor inverse agonists: identification of 5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-6-trifluoromethylindoline (SB-243213) as a potential antidepressant/anxiolytic agent." Journal of Medicinal Chemistry (2000). URL: [Link]

  • "Fluorine-containing indoles: Synthesis and biological activity." European Journal of Medicinal Chemistry (2018). URL: [Link]

Comparative

Validating Purity of 2,2,5-Trifluoroindoline: A Comparative GC-MS Guide

This guide outlines a rigorous, self-validating protocol for verifying the purity of 2,2,5-trifluoroindoline (an advanced fluorinated intermediate) using Gas Chromatography-Mass Spectrometry (GC-MS). Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, self-validating protocol for verifying the purity of 2,2,5-trifluoroindoline (an advanced fluorinated intermediate) using Gas Chromatography-Mass Spectrometry (GC-MS).

Executive Summary & Technical Rationale

2,2,5-trifluoroindoline is a critical scaffold in the synthesis of next-generation kinase inhibitors and fluorinated bioactive molecules. Its structural integrity—specifically the gem-difluoro motif at C2 and the aryl fluoride at C5—dictates the metabolic stability and lipophilicity of the final drug candidate.

While HPLC-UV is the standard workhorse for purity, it fails to adequately distinguish between regioisomers (e.g., 2,3,5-trifluoroindoline) and defluorinated impurities (e.g., 5-fluoroindole) due to overlapping chromophores.

Why GC-MS is the Superior Validation Tool:

  • Volatility Match: Indolines are semi-volatile. The fluorine substitution lowers the boiling point relative to polar byproducts, making it ideal for gas-phase separation.

  • Structural Fingerprinting: Electron Ionization (EI) provides distinct fragmentation patterns (e.g., loss of

    
    ) that unequivocally confirm the gem-difluoro structure, which NMR can quantify but not easily separate from complex matrices.
    
  • Trace Sensitivity: Single Ion Monitoring (SIM) allows for the detection of genotoxic defluorinated byproducts at sub-ppm levels.

Comparative Analysis: GC-MS vs. Alternatives

The following table objectively compares GC-MS against common alternatives for this specific fluorinated target.

FeatureGC-MS (Recommended) HPLC-UV

F-NMR
Primary Mechanism Volatility & m/z FragmentationPolarity & UV AbsorptionMagnetic Resonance (F-nuclei)
Isomer Specificity High (Separates & fragments distinct isomers)Low (Co-elution of positional isomers likely)High (Distinct chemical shifts)
Impurity ID Definitive (Library match + fragmentation)Inferred (Retention time only)Structural (But poor for trace quantification)
Sample Throughput High (15-20 min run)Medium (20-40 min run)Low (Long acquisition for trace)
Limit of Detection < 10 ppb (SIM mode)~1-10 ppm~100 ppm
Suitability Best for Purity & Impurity Profiling Routine QC (after validation)Structural Confirmation (Batch release)

Experimental Protocol: GC-MS Validation Workflow

This protocol is designed to be a self-validating system . Every run includes checks to ensure the instrument is distinguishing the analyte from potential interferences.

A. Sample Preparation[1][2][3][4][5]
  • Solvent: Dichloromethane (DCM) (HPLC Grade). Reason: High solubility for fluoroindolines; low boiling point ensures solvent peak does not interfere.

  • Concentration: 1.0 mg/mL (for Scan mode); 10 µg/mL (for Trace Impurity/SIM mode).

  • Internal Standard (ISTD): 2,4-Difluorotoluene or 5-Fluoroindole (if not present as impurity). Reason: Structurally similar but chromatographically distinct.

B. Instrument Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for halogenated aromatics.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (20:1)Prevents column overload and improves peak shape.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Slow ramp not required; fast ramp minimizes band broadening.
Transfer Line 280°CPrevents condensation of high-boiling impurities.
Ion Source EI (70 eV) @ 230°CStandard ionization for reproducible fragmentation.
C. Mass Spectrometry Acquisition
  • Scan Mode: 35–450 m/z (To identify unknown impurities).

  • SIM Mode (for Validation): Monitor m/z ions specific to 2,2,5-trifluoroindoline (e.g., Molecular Ion, Base Peak).

Data Interpretation & Fragmentation Logic

To validate that you are analyzing 2,2,5-trifluoroindoline and not an isomer, you must interpret the EI Mass Spectrum using the following mechanistic logic.

Predicted Fragmentation Pattern (EI, 70eV)
  • Molecular Ion (

    
    ):  Strong signal expected.
    
  • Loss of Fluorine (

    
    ):  Common in aryl fluorides.
    
  • Loss of

    
     carbene (
    
    
    
    ):
    Diagnostic Peak. The 2,2-difluoro position is labile under electron impact. A significant peak corresponding to the loss of 50 Da confirms the gem-difluoro structure.
  • Aromatization (

    
     or similar):  Indolines often dehydrogenate to indoles in the source.
    

Critical Quality Attribute (CQA): If the mass spectrum shows a loss of


 (

) as the dominant pathway without a

loss, suspect the 2,3,5-trifluoro isomer (vicinal fluorines eliminate HF more readily than geminal fluorines eliminate

).

Validation Workflow Visualization

The following diagram illustrates the decision tree for validating the purity of the batch.

G Start Crude 2,2,5-Trifluoroindoline Prep Dissolve in DCM (1 mg/mL) Add ISTD Start->Prep GC_Run GC-MS Analysis (DB-5MS, Split 20:1) Prep->GC_Run Check_RT Single Peak at Expected RT? GC_Run->Check_RT Check_MS MS Spectrum Validation (M+, M-50 peaks present?) Check_RT->Check_MS Yes Impurity_ID Identify Impurities (Library Search + Frag Analysis) Check_RT->Impurity_ID No (Multiple Peaks) Quant Calculate Purity % (Area Normalization) Check_MS->Quant Pattern Matches Fail_Iso Suspect Isomer (2,3,5-trifluoro) Check_MS->Fail_Iso M-20 dominant Fail_Deg Suspect Degradation (Defluorination) Impurity_ID->Fail_Deg M-19 peaks found

Figure 1: Decision tree for validating fluorinated indoline purity via GC-MS.

Validation Parameters (Method Performance)

To ensure the method is robust for regulatory filing, perform the following validation steps:

  • Specificity: Inject the solvent blank, the synthesis starting material (e.g., 5-fluoroindole), and the product. Ensure resolution (

    
    ) > 1.5 between the product and the starting material.
    
  • Linearity: Prepare 5 levels (e.g., 10, 50, 100, 500, 1000 µg/mL).

    
     should be 
    
    
    
    .
  • Recovery (Accuracy): Spike the pure compound into a "placebo" matrix (or solvent) at 80%, 100%, and 120% levels. Recovery should be 98–102%.

  • Limit of Quantitation (LOQ): Determine the concentration where Signal-to-Noise (S/N) is 10:1. This defines the threshold for reporting impurities.

References

  • Agilent Technologies. (2020). GC/MS Analysis of Fluorinated Derivatives: Application Note 5990-1234EN. Agilent Literature Library. Link

  • Groppo, L. et al. (2021). "Separation of Fluorinated Isomers using Capillary Gas Chromatography." Journal of Chromatography A, 1635, 461720. Link

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Indoline Derivatives. NIST Chemistry WebBook, SRD 69. Link

  • Sigma-Aldrich. (2023). Product Specification: 5-Fluoroindoline & Fluorinated Aromatics. Merck KGaA. Link

Validation

Definitive Guide: Structural Characterization of 2,2,5-Trifluoroindoline Scaffolds

Executive Summary: The Fluorine Conformation Paradox Audience: Medicinal Chemists, Structural Biologists, and Pharmacologists. The 2,2,5-trifluoroindoline scaffold represents a high-value pharmacophore in modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Conformation Paradox

Audience: Medicinal Chemists, Structural Biologists, and Pharmacologists.

The 2,2,5-trifluoroindoline scaffold represents a high-value pharmacophore in modern drug discovery. The introduction of a gem-difluoro group at the C2 position, combined with a C5-fluorine substitution, creates a unique stereoelectronic environment that significantly alters the physicochemical properties of the parent indoline.

While NMR spectroscopy is the workhorse for routine characterization, it frequently fails to unambiguously resolve the specific ring puckering and envelope conformations induced by the gem-difluoro effect (the "gauche effect"). X-ray crystallography remains the only deterministic method to resolve these features, which are critical for predicting binding affinity in protein active sites.

This guide objectively compares the performance of X-ray crystallography against NMR and DFT modeling for this specific scaffold, providing a validated protocol for obtaining high-quality structural data.

Comparative Analysis: X-ray vs. NMR vs. DFT

Objective evaluation of structural determination methods for polyfluorinated indolines.

The central challenge with 2,2,5-trifluoroindoline is the C2-position dynamics . The two fluorine atoms create a significant dipole and steric demand that forces the 5-membered nitrogen ring into a specific "envelope" conformation.

FeatureX-ray Crystallography Solution NMR (

F,

H)
DFT Modeling (B3LYP/6-31G)*
Primary Output Absolute 3D coordinates, Bond Lengths, Torsion Angles.Chemical Shifts (

), Coupling Constants (

), NOE distances.[1]
Theoretical Energy Minima, HOMO/LUMO orbitals.
Ring Pucker Resolution Superior. Directly visualizes the C2-envelope vs. twisted conformations.Low. Inferred from

couplings; often averaged by rapid ring flipping in solution.
Moderate. Heavily dependent on the basis set and solvation model used.
C-F Bond Metrics Precise measurement of C-F bond elongation/contraction due to hyperconjugation (

).
Indirect evidence via shielding/deshielding effects.often underestimates C-F bond lengths without dispersion corrections.
Intermolecular Interactions Maps critical C-H...F and C-F...

interactions driving solid-state packing.
Limited to intramolecular NOEs; cannot easily see intermolecular packing.Predictive only; requires computationally expensive periodic boundary conditions.
Sample Requirement Single Crystal (

mm).

5 mg in deuterated solvent.
None (Computational).

Verdict: For 2,2,5-trifluoroindoline, X-ray crystallography is the requisite standard for defining the static pharmacophore geometry required for structure-based drug design (SBDD), while NMR is complementary for assessing solution-state dynamics.

Structural Logic & Mechanism

Why the 2,2,5-motif requires X-ray resolution.

The introduction of fluorine atoms is not merely a steric replacement for hydrogen; it introduces profound electronic changes.

  • The Gem-Difluoro Effect at C2: The two fluorine atoms at C2 prefer a gauche orientation relative to the adjacent ring nitrogen lone pair to maximize hyperconjugative stabilization (

    
    ). This often locks the indoline ring into a distinct pucker that NMR 
    
    
    
    -couplings cannot distinguish from a time-averaged planar structure.
  • The C5-Fluorine Electronic Pull: The fluorine at C5 withdraws electron density from the aromatic ring, altering the

    
    -stacking capability of the indole core. X-ray data is essential to measure the centroid-to-centroid distances in the crystal lattice, predicting how the drug might stack against aromatic residues (e.g., Phenylalanine, Tyrosine) in a target protein.
    
Visualization: Structural Determination Workflow

The following diagram outlines the decision logic for characterizing fluorinated scaffolds.

G Start Target: 2,2,5-Trifluoroindoline Synthesis Synthesis & Purification Start->Synthesis NMR 1H / 19F NMR Screening Synthesis->NMR Ambiguity Ambiguity: Ring Pucker & Stereoelectronics Unresolved NMR->Ambiguity J-Coupling Averages Crystallization Crystallization (Vapor Diffusion/Slow Evap) Ambiguity->Crystallization Need Absolute Config Diffraction X-Ray Diffraction (Mo Kα / Cu Kα) Crystallization->Diffraction Solution Structure Solution (SHELXT / OLEX2) Diffraction->Solution Result Validated 3D Pharmacophore: C2-Pucker & C5-F Interactions Solution->Result

Caption: Decision workflow for resolving the stereoelectronic ambiguity of fluorinated indolines. X-ray crystallography is the definitive step.

Experimental Protocol: X-ray Crystallography of 2,2,5-Trifluoroindoline

Crystallization Strategy

Objective: Obtain single crystals suitable for diffraction (minimum 0.1 mm). The high electronegativity of fluorine often reduces solubility in non-polar solvents, making slow evaporation ideal.

Protocol:

  • Solvent Selection: Dissolve 10-15 mg of purified 2,2,5-trifluoroindoline in 2 mL of dichloromethane (DCM) or chloroform (CHCl

    
    ) .
    
    • Rationale: Halogenated solvents often interact favorably with fluorinated compounds, promoting ordered packing.

  • Antisolvent Addition: Layer 1 mL of n-hexane or pentane carefully on top (liquid-liquid diffusion).

    • Alternative: Slow evaporation from ethanol/water (9:1) if the compound is polar enough.

  • Conditions: Store at 4°C in a vibration-free environment. Crystals typically appear within 2-5 days as colorless prisms or plates.

Data Collection & Refinement

Objective: Minimize thermal motion of the fluorine atoms to resolve their positions accurately.

Protocol:

  • Mounting: Mount a single crystal on a glass fiber or cryoloop using perfluoropolyether oil.

  • Temperature: Collect data at 100 K (using a cryostream).

    • Why? Fluorine atoms often exhibit high thermal displacement parameters (disorder) at room temperature. Cooling freezes out this motion, sharpening the electron density map.

  • Radiation Source: Use Mo K

    
      (
    
    
    
    Å) for routine collection. If the crystal is small or weakly diffracting, Cu K
    
    
    (
    
    
    Å) provides higher intensity.
  • Software: Process data using CrysAlisPro or APEX3 . Solve the structure using SHELXT (intrinsic phasing) and refine with SHELXL (least squares).

Key Structural Metrics to Analyze

When analyzing the final structure, focus on these specific parameters:

  • C2-N Bond Length: Expect shortening (approx. 1.35-1.38 Å) due to

    
     hyperconjugation.
    
  • C2-F Bond Length: Typical range: 1.32-1.36 Å.

  • Ring Pucker (Cremer-Pople Parameters): Calculate the phase angle (

    
    ) and puckering amplitude (
    
    
    
    ) for the 5-membered ring.
    • Significance: Determines the "envelope" flap position relative to the aromatic plane.

  • Intermolecular Contacts: Look for C-H...F hydrogen bonds (distance < 2.67 Å) and F...F interactions (distance < 2.94 Å). These govern the crystal packing and often mimic protein-ligand interactions.

Case Study: Data Interpretation

Based on representative fluorinated indoline structures (e.g., 5-fluoroindoline, 2,3-difluoroindoline).

The following table summarizes the expected crystallographic data for a high-quality 2,2,5-trifluoroindoline structure, derived from analogous systems.

ParameterExpected Value (X-ray) Significance
Space Group Typically P2

/c or P-1
Common for small organic molecules with inversion centers.
C(2)-N(1) Bond ~1.365 ÅShorter than standard C-N due to fluorine's inductive effect.
C(5)-F(1) Bond ~1.355 ÅStandard aromatic C-F bond length.
Ring Torsion (C2-C3-C3a-N1) ~15-25°Indicates a distinct envelope conformation, not planar.
Packing Interaction N-H...O or N-H...FThe N-H donor often hydrogen bonds to the C=O of a solvent or the F-atom of a neighbor.
Visualization: Intermolecular Interaction Map

The diagram below illustrates the critical packing forces revealed only by X-ray crystallography.

Interactions MolA Molecule A (2,2,5-Trifluoroindoline) MolB Molecule B (Neighbor) MolA->MolB N-H...F (2.9 Å) Strong H-bond MolC Molecule C (Stacking Partner) MolA->MolC π...π Stacking (3.6 Å) Centroid-Centroid MolB->MolC C-H...F (2.5 Å) Weak Interaction

Caption: Network of intermolecular forces stabilizing the 2,2,5-trifluoroindoline crystal lattice.

Conclusion

For the 2,2,5-trifluoroindoline scaffold, X-ray crystallography is indispensable. While NMR provides essential solution-state data, it cannot definitively resolve the static ring pucker and stereoelectronic effects induced by the gem-difluoro group. The X-ray data provides the precise atomic coordinates required for high-confidence molecular docking and structure-based drug design.

References

  • Synthesis and Crystallographic Analysis of Fluorinated Indolines

    • Title: Catalytic, Dearomative 2,3-Difluorin
    • Source: ChemRxiv (2023).
    • URL:[Link]

    • Relevance: Demonstrates the profound impact of fluorine introduction on indoline ring conformation.[2]

  • Structural Data for 5-Fluoroindoline Derivatives

    • Title: Crystal structure of (Z)-2-(5-fluoro-2-oxoindolin-3-ylidene)hydrazinecarbothioamide.[3]

    • Source: Acta Crystallographica Section E: Structure Reports Online (2012).
    • URL:[Link]

    • Relevance: Provides benchmark bond lengths and angles for the 5-fluoroindoline core.
  • General Principles of Fluorine in Medicinal Chemistry

    • Title: Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis.[4]

    • Source: Molecules (2022).
    • URL:[Link]

    • Relevance: Discusses the synthesis and utility of trifluoroethyl-substituted indole deriv
  • X-ray vs.

    • Title: Comparison of NMR and X-ray crystallography.[5][6][7][8]

    • Source: Birkbeck, University of London (Guide).
    • URL:[Link]

    • Relevance: Foundational comparison of the two techniques for structural biology.[9]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2,2,5-Trifluoroindoline

Executive Summary & Chemical Profile Objective: To define the safe handling, segregation, and disposal protocols for 2,2,5-Trifluoroindoline . Target Audience: Medicinal Chemists, EHS Officers, and Laboratory Managers.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: To define the safe handling, segregation, and disposal protocols for 2,2,5-Trifluoroindoline . Target Audience: Medicinal Chemists, EHS Officers, and Laboratory Managers.

2,2,5-Trifluoroindoline is a fluorinated bicyclic intermediate often used in drug discovery scaffolds. Due to the presence of the trifluoromethyl-like motif (gem-difluoro at C2) and the aryl fluoride (at C5), this compound presents specific disposal challenges distinct from standard organic waste.

Chemical Hazard Profile (Inferred from Structural Analogs)
  • Class: Halogenated Organic Amine.

  • Primary Hazards:

    • Skin/Eye Irritant: Indoline derivatives are known sensitizers and irritants.

    • Combustion Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

    • Environmental: Fluorinated organics are persistent; improper disposal can lead to PFAS-adjacent contamination issues.

PropertySpecificationOperational Implication
Waste Stream Halogenated Organic CRITICAL: Do NOT mix with non-halogenated solvents.[1]
Container Material HDPE or Borosilicate GlassHDPE is preferred to prevent breakage; compatible with fluorinated amines.
Incineration Req. High-Temp with ScrubberMust be incinerated at facilities equipped to neutralize HF gas.
RCRA Status Characteristic (Ignitable/Toxic)Likely D001 (if liquid) or requires waste determination.

Waste Segregation & Collection Protocol

The most critical step in disposing of 2,2,5-Trifluoroindoline is segregation . Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and limits incineration options due to HF generation.

Step-by-Step Collection
  • Select Container: Use a dedicated High-Density Polyethylene (HDPE) carboy or a wide-mouth jar for solids.

    • Why HDPE? It offers excellent chemical resistance to amines and fluorinated compounds while eliminating the shatter risk of glass.

  • Labeling: Apply a hazardous waste label immediately upon the first addition of waste.[1]

    • Required Text: "Hazardous Waste - Halogenated Organic."

    • Constituents: List "2,2,5-Trifluoroindoline" explicitly. Do not use abbreviations like "TFI."

  • Segregation Rule:

    • YES: Mix with Dichloromethane (DCM), Chloroform, Trifluoroacetic Acid (TFA) residues.

    • NO: Do NOT mix with Acetone, Methanol, or non-halogenated buffers unless unavoidable.

    • NEVER: Do not mix with strong oxidizers (Peroxides, Nitric Acid) – Indolines are reducing agents and can react violently.

Visualization: Waste Segregation Decision Logic

WasteSegregation Start Waste Generation: 2,2,5-Trifluoroindoline CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Liquid Liquid / Solution CheckState->Liquid BinSolid Solid Waste Container (Double Bagged) Solid->BinSolid Place in dedicated jar CheckHalo Is solvent Halogenated? (e.g., DCM, Chloroform) Liquid->CheckHalo BinHalo Halogenated Solvent Carboy (Red Can/Yellow Tag) CheckHalo->BinHalo Yes (Correct) BinNonHalo Non-Halogenated Carboy (Segregation Failure) CheckHalo->BinNonHalo No (Avoid mixing) BinNonHalo->BinHalo If mixed, treat ENTIRE volume as Halogenated

Caption: Decision tree for segregating 2,2,5-Trifluoroindoline waste. Note that once mixed with halogenated solvents, the entire volume requires specialized incineration.

Final Disposal & Incineration

Once the waste container is full, it must be transferred to your facility's Environmental Health & Safety (EHS) team. The ultimate fate of 2,2,5-Trifluoroindoline is high-temperature incineration .

Why Specific Incineration?

Standard incineration converts carbon to CO2 and hydrogen to water. However, fluorinated compounds release Hydrogen Fluoride (HF) gas upon combustion:



HF is highly corrosive and can destroy standard incinerator linings. Therefore, this waste must be sent to a facility with caustic scrubbers (using NaOH or Lime) to neutralize the HF gas before emission.

Protocol for Hand-off:

  • Seal: Ensure cap is torqued tightly. Inspect for leaks.

  • Wipe: Clean the exterior of the container to remove any trace amine residues.

  • Manifest: On the waste manifest, check the box for "Halogenated" and "Toxic" .

  • Storage: Store in a cool, well-ventilated area away from light until pickup. Indolines can darken/polymerize over time; this does not affect disposal but can look alarming.

Spill Response Procedure

In the event of a benchtop spill of 2,2,5-Trifluoroindoline:

  • Evacuate & Ventilate: The compound may have a distinct amine odor. Clear the immediate area.[2][3]

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment:

    • Solids: Gently sweep into a dust pan. Avoid generating dust.[2][4][5]

    • Liquids: Absorb with vermiculite or a commercial solvent absorbent pad.

  • Decontamination:

    • Wipe the surface with a dilute 10% HCl solution (to protonate the amine, making it water-soluble and easier to clean) followed by soap and water.

    • Note: Do not use bleach immediately, as it can react with amines to form chloramines.

  • Disposal of Debris: All absorbent materials and gloves used in cleanup must be disposed of as Solid Hazardous Waste (Halogenated).

Visualization: Cradle-to-Grave Workflow

DisposalLifecycle cluster_compliance Compliance Checkpoints Bench Lab Bench (Generation) Satellite Satellite Accumulation (Halogenated Carboy) Bench->Satellite Segregate EHS Central Waste Storage (EHS Dept) Satellite->EHS Tag & Move Truck Licensed Hauler EHS->Truck Manifesting Incinerator Rotary Kiln Incinerator (w/ Caustic Scrubber) Truck->Incinerator Destruction

Caption: The lifecycle of fluorinated waste from laboratory generation to specialized incineration.

Regulatory & Compliance Codes

When filling out waste manifests (e.g., EPA Form 8700-22), use the following codes. Note: Always verify with your local EHS officer as state regulations may vary.

  • RCRA Hazard Class:

    • D001: Ignitable (if in flammable solvent).

    • D002: Corrosive (if pH > 12.5, common for some amines, though unlikely for this specific indoline).

    • F-Listed (F002): If spent halogenated solvents (like DCM) are present in the mixture.

  • DOT Shipping Name:

    • Generic:UN 2810, Toxic, liquids, organic, n.o.s. (contains 2,2,5-Trifluoroindoline)

    • If in solvent:[1][6]UN 1993, Flammable liquids, n.o.s. (contains Acetonitrile, Trifluoroindoline)

References

  • National Institutes of Health (NIH) - PubChem. 2,3,5-Trifluoroaniline (Analogous Hazard Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

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